3-BTMD
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C17H11NO4S |
|---|---|
Poids moléculaire |
325.3 g/mol |
Nom IUPAC |
3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-methoxychromen-2-one |
InChI |
InChI=1S/C17H11NO4S/c1-21-15-12(19)7-6-9-8-10(17(20)22-14(9)15)16-18-11-4-2-3-5-13(11)23-16/h2-8,19H,1H3 |
Clé InChI |
AXTQROOHZYREOZ-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-BTMD: A Fluorescent Product of COMT Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-BTMD, the methylated product of the fluorescent probe 3-BTD, catalyzed by the enzyme Catechol-O-methyltransferase (COMT). This document details its chemical structure, enzymatic synthesis, and its role in the context of the COMT signaling pathway.
Chemical Structure of this compound
This compound is the abbreviation for the monomethylated derivative of 3-Benzothiazole-daphnetin (3-BTD). The precursor, 3-BTD, is a synthetic derivative of daphnetin (B354214) (7,8-dihydroxycoumarin). The chemical structure of 3-BTD is 3-(Benzo[d]thiazol-2-yl)-7,8-dihydroxy-2H-chromen-2-one.
The enzymatic action of Catechol-O-methyltransferase (COMT) on 3-BTD results in the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol moiety on the daphnetin backbone. This methylation can occur at either the 7- or 8-position hydroxyl group. The resulting molecule, this compound, is highly fluorescent, a property that is exploited in assays for COMT activity.
Inferred Chemical Structure of this compound (7-methoxy isomer):
-
Systematic Name: 3-(Benzo[d]thiazol-2-yl)-8-hydroxy-7-methoxy-2H-chromen-2-one
-
Canonical SMILES (Inferred): COC1=C(C2=C(C=C1)C=CC(=O)O2)O.C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C(=C(C=C4)O)O)OC3=O
-
Molecular Formula: C₁₇H₁₁NO₄S
Inferred Chemical Structure of this compound (8-methoxy isomer):
-
Systematic Name: 3-(Benzo[d]thiazol-2-yl)-7-hydroxy-8-methoxy-2H-chromen-2-one
-
Canonical SMILES (Inferred): COC1=C(C=CC2=C1OC(=O)C=C2C3=NC4=CC=CC=C4S3)O
-
Molecular Formula: C₁₇H₁₁NO₄S
Quantitative Data
The primary quantitative data associated with this compound pertains to the kinetic parameters of its enzymatic formation from 3-BTD by COMT. This reaction is widely used as a sensitive and selective fluorescent assay for measuring COMT activity.
| Parameter | Value | Enzyme Source | Reference |
| Km of 3-BTD | 0.43 ± 0.05 µM | Recombinant human S-COMT | [1] |
| Vmax | 8.3 ± 0.2 nmol/min/mg | Recombinant human S-COMT | [1] |
| Intrinsic Clearance (Clint) | Varies significantly across species | Liver S9 fractions | [2] |
Experimental Protocols
Enzymatic Synthesis of this compound for COMT Activity Assay
This protocol describes a typical fluorescence-based assay for determining COMT activity through the formation of this compound.
Materials:
-
Recombinant human soluble COMT (S-COMT)
-
3-BTD (substrate)
-
S-adenosyl-L-methionine (SAM) (co-substrate)
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Tris-HCl buffer
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of 3-BTD in DMSO.
-
Prepare stock solutions of SAM and MgCl₂ in water.
-
Prepare the reaction buffer: 50 mM potassium phosphate buffer (pH 7.4) containing 1 mM MgCl₂.
-
-
Enzymatic Reaction:
-
In a microplate well, combine the reaction buffer, SAM solution, and 3-BTD solution.
-
Initiate the reaction by adding the S-COMT enzyme solution.
-
The final reaction mixture may contain, for example, 50 µM 3-BTD, 200 µM SAM, and an appropriate concentration of S-COMT.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
-
Fluorescence Measurement:
-
Stop the reaction by adding a quenching solution (e.g., 0.1 M HCl).
-
Measure the fluorescence intensity of the product, this compound, using a fluorescence microplate reader with excitation and emission wavelengths appropriate for this compound (e.g., Ex/Em ≈ 400/520 nm).
-
The increase in fluorescence is directly proportional to the amount of this compound formed and thus to the COMT activity.
-
Signaling Pathway and Logical Relationships
COMT Signaling Pathway
Catechol-O-methyltransferase is a crucial enzyme in the metabolic pathway of catecholamines, which are important neurotransmitters and hormones.[3] The primary role of COMT is to inactivate these signaling molecules by catalyzing the transfer of a methyl group from SAM to one of the hydroxyl groups of the catechol structure.[3]
The general signaling pathway involving COMT can be visualized as follows:
References
An In-depth Technical Guide to the Synthesis and Purification of 3-BTMD
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 3-BTMD, hypothesized to be 3-tert-butyl-5-(3,4-methylenedioxyphenyl)-1,2,4-oxadiazole . The methodologies presented are based on established synthetic routes for 3,5-disubstituted-1,2,4-oxadiazoles and are intended to serve as a detailed resource for researchers in organic synthesis and drug development.
Introduction
The 1,2,4-oxadiazole (B8745197) scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently employed as a bioisostere for amide and ester functionalities. This structural feature can enhance metabolic stability and improve pharmacokinetic profiles of drug candidates. This compound, possessing a tert-butyl group at the 3-position and a 3,4-methylenedioxyphenyl (piperonyl) moiety at the 5-position, represents a compound of interest for further investigation in various therapeutic areas. This guide outlines a robust and adaptable synthetic protocol for its preparation and subsequent purification to a high degree of purity.
Synthesis of this compound
The most common and effective method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the condensation of an amidoxime (B1450833) with a carboxylic acid or its activated derivative, followed by a cyclodehydration reaction. This guide details a one-pot procedure utilizing 1,1'-carbonyldiimidazole (B1668759) (CDI) as the coupling agent, a method known for its mild reaction conditions and operational simplicity.[1]
Proposed Synthetic Pathway
The synthesis of this compound is proposed to proceed via the reaction of pivalamidoxime (tert-butyl amidoxime) with piperonylic acid (3,4-methylenedioxybenzoic acid) in the presence of CDI. The reaction involves the initial activation of the carboxylic acid by CDI, followed by O-acylation of the amidoxime and subsequent thermal cyclodehydration to form the 1,2,4-oxadiazole ring.
Properties of Starting Materials
A summary of the key physical and chemical properties of the starting materials is provided in the table below.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Piperonylic Acid | C₈H₆O₄ | 166.13 | 229-231[2] | |
| Pivalamidoxime | C₅H₁₂N₂O | 116.16 | 128-131 |
Detailed Experimental Protocol
This protocol is adapted from a similar synthesis of a 3-tert-butyl-5-aryl-1,2,4-oxadiazole.[1]
Materials and Reagents:
-
Piperonylic acid (1.0 eq)
-
Pivalamidoxime (1.1 eq)
-
1,1'-Carbonyldiimidazole (CDI) (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Deionized water
-
Brine
Procedure:
-
To a solution of piperonylic acid in anhydrous DMF, add CDI (1.1 eq) in one portion at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the acyl imidazolide intermediate.
-
Add pivalamidoxime (1.1 eq) to the reaction mixture and then add a second portion of CDI (1.1 eq).
-
Heat the reaction mixture to 120°C and maintain this temperature for 4-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into an ice-water mixture.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification of this compound
The crude this compound obtained from the synthesis will likely contain unreacted starting materials and side products. A two-step purification process involving column chromatography followed by recrystallization is recommended to achieve high purity.
Purification Workflow
Column Chromatography Protocol
Materials and Equipment:
-
Crude this compound
-
Silica (B1680970) gel (60-120 mesh)
-
Ethyl acetate
-
Hexane
-
Glass chromatography column
-
TLC plates, chamber, and UV lamp
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity.
-
Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the purified this compound.
Recrystallization Protocol
Materials and Equipment:
-
Purified this compound from column chromatography
-
Ethanol (B145695) (or other suitable solvent)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Transfer the purified this compound to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature.
-
If crystallization does not occur, place the flask in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the pure, crystalline this compound under vacuum.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis and purification of this compound.
| Parameter | Value |
| Synthesis | |
| Piperonylic Acid | 1.0 eq |
| Pivalamidoxime | 1.1 eq |
| CDI | 2.2 eq |
| Reaction Temperature | 120°C |
| Reaction Time | 4-5 hours |
| Expected Yield (Crude) | 70-80% |
| Purification | |
| Column Chromatography Eluent | Gradient of Ethyl Acetate in Hexane |
| Recrystallization Solvent | Ethanol |
| Expected Final Yield (Pure) | 50-60% |
| Expected Appearance | White to off-white crystalline solid |
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and purification of this compound. The described one-pot synthesis using CDI offers an efficient and straightforward approach, while the combination of column chromatography and recrystallization ensures the isolation of a highly pure final product. This information is intended to empower researchers to successfully synthesize this and related 1,2,4-oxadiazole derivatives for further investigation in their respective fields of study.
References
In-Depth Technical Guide: 2,2,3,3-Tetramethylbutanedinitrile
Disclaimer: The initial query for "3-BTMD" did not correspond to a standard chemical identifier. This guide pertains to 2,2,3,3-Tetramethylbutanedinitrile (CAS No. 3333-52-6), a plausible candidate based on chemical nomenclature. This compound is also known as Tetramethylsuccinonitrile (TMSN).
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,2,3,3-Tetramethylbutanedinitrile, tailored for researchers, scientists, and drug development professionals.
Core Chemical Properties
2,2,3,3-Tetramethylbutanedinitrile is a colorless, odorless solid.[1][2] It is a dinitrile compound that is notable as a decomposition product of 2,2'-azobis(isobutyronitrile) (AIBN), a common radical initiator in polymer synthesis.[3] Its stability and reactivity are key considerations for its handling and potential applications.
Physical and Chemical Data
The following tables summarize the key quantitative data for 2,2,3,3-Tetramethylbutanedinitrile.
| Identifier | Value | Source |
| IUPAC Name | 2,2,3,3-tetramethylbutanedinitrile | PubChem[1] |
| Synonyms | Tetramethylsuccinonitrile, TMSN | PubChem[1], Wikipedia[4] |
| CAS Number | 3333-52-6 | NIST[5] |
| Molecular Formula | C₈H₁₂N₂ | PubChem[1] |
| Molecular Weight | 136.19 g/mol | PubChem[1] |
| Property | Value | Source |
| Melting Point | 168-170 °C | Echemi[4] |
| Boiling Point | Sublimes | PubChem[1] |
| Density | 1.07 g/cm³ | PubChem[1] |
| Solubility | Insoluble in water. Soluble in alcohols and common organic solvents. | Wikipedia[4] |
| Vapor Pressure | 1.15 x 10⁻³ mmHg at 25 °C (estimated) | PubChem[1] |
Spectral Data
| Spectroscopy | Data Summary | Source |
| ¹H NMR | A single peak is expected due to the symmetrical nature of the molecule, with all methyl protons being chemically equivalent. | Inferred from structure |
| ¹³C NMR | Three distinct peaks are expected: one for the methyl carbons, one for the quaternary carbons, and one for the nitrile carbons. | Inferred from structure |
| IR Spectroscopy | A characteristic sharp peak for the nitrile (C≡N) stretching vibration is expected around 2240 cm⁻¹. C-H stretching and bending vibrations for the methyl groups will also be present. | General IR tables[6] |
| Mass Spectrometry | The mass spectrum is available in the NIST WebBook. | NIST[5] |
Synthesis and Reactivity
Synthesis
2,2,3,3-Tetramethylbutanedinitrile is primarily formed through the thermal decomposition of 2,2'-azobis(isobutyronitrile) (AIBN).[3] In this reaction, AIBN eliminates a molecule of nitrogen gas to produce two 2-cyano-2-propyl radicals, which then combine to form the final product.
Reactivity
The compound decomposes on heating, producing toxic fumes including cyanides and nitrogen oxides.[1][7] It can react with strong oxidants, which may cause a fire and explosion hazard.[7]
Experimental Protocols
Synthesis via AIBN Decomposition (General Protocol)
-
Dissolution: Dissolve AIBN in an inert, high-boiling point solvent (e.g., toluene (B28343) or xylene) in a reaction vessel equipped with a reflux condenser and a nitrogen inlet.
-
Inert Atmosphere: Purge the system with an inert gas, such as nitrogen or argon, to prevent side reactions with oxygen.
-
Heating: Heat the solution to the decomposition temperature of AIBN (typically between 65 and 85 °C). The reaction progress can be monitored by the evolution of nitrogen gas.
-
Reaction Completion: Maintain the temperature until the gas evolution ceases, indicating the complete decomposition of AIBN.
-
Isolation: Cool the reaction mixture. The product, 2,2,3,3-Tetramethylbutanedinitrile, may precipitate upon cooling if its solubility is low in the chosen solvent. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by sublimation.
Spectroscopic Analysis (General Protocols)
Standard analytical techniques can be employed for the characterization of 2,2,3,3-Tetramethylbutanedinitrile:
-
NMR Spectroscopy: Dissolve a small sample in a deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
IR Spectroscopy: Prepare a sample as a KBr pellet or a mull and acquire the spectrum using an FT-IR spectrometer.
-
Mass Spectrometry: Introduce the sample into a mass spectrometer, typically via direct insertion probe or after separation by gas chromatography, to obtain the mass spectrum.
Biological Activity and Drug Development Potential
There is currently no significant information available in the scientific literature to suggest that 2,2,3,3-Tetramethylbutanedinitrile has been investigated for drug development purposes or has a known therapeutic mechanism of action.
Toxicity and Metabolism
The primary health concern associated with 2,2,3,3-Tetramethylbutanedinitrile is its toxicity. It can be absorbed into the body through inhalation, skin contact, and ingestion.[1][7] The substance may have effects on the central nervous system, and exposure to high concentrations can be fatal.[4]
Organic nitriles are known to be metabolized in the liver by cytochrome P450 enzymes, which can release cyanide ions.[2] Cyanide is a potent toxin that can be rapidly absorbed and distributed throughout the body.[2]
Signaling Pathways
No specific signaling pathways have been identified as being modulated by 2,2,3,3-Tetramethylbutanedinitrile in the context of therapeutic effects. The neurological symptoms reported from exposure are indicative of toxicological effects rather than a targeted pharmacological action.
Conclusion
2,2,3,3-Tetramethylbutanedinitrile is a well-characterized chemical compound with known physical and chemical properties. Its primary relevance in the scientific literature is as a decomposition product of AIBN and as a reference compound in chemical analysis. Based on currently available information, this compound has not been a subject of investigation for drug development, and there is no evidence to suggest it has a desirable pharmacological profile or interacts with specific biological signaling pathways in a therapeutic manner. Its inherent toxicity, particularly its potential to release cyanide, would be a significant barrier to any potential therapeutic development. Professionals in drug development should be aware of its hazardous properties.
References
- 1. Azobisisobutyronitrile | C8H12N4 | CID 6547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2,3,3-Tetramethylbutanedinitrile | C8H12N2 | CID 18745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tetramethylsuccinonitrile - Wikipedia [en.wikipedia.org]
- 4. echemi.com [echemi.com]
- 5. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Decomposition of azobisisobutyronitrile in the presence of organoaluminum compounds | Semantic Scholar [semanticscholar.org]
Unveiling the Luminescent Heart of a Key Enzymatic Probe: The Fluorescence Mechanism of 3-BTMD
For Immediate Release
A Deep Dive into the Photophysical Transformation of a Fluorescent Probe for Catechol-O-Methyltransferase
Researchers, scientists, and drug development professionals now have access to an in-depth technical guide on the fluorescence mechanism of 3-BTMD, the highly fluorescent product of the enzymatic probe 3-BTD. This guide elucidates the core principles governing the significant increase in fluorescence upon the O-methylation of 3-BTD by the enzyme Catechol-O-methyltransferase (COMT), a critical enzyme in neurotransmitter metabolism and a target for drug development.
The probe, 3-(benzo[d]thiazol-2-yl)-7,8-dihydroxy-2H-chromen-2-one (3-BTD), is a weakly fluorescent molecule that, upon selective methylation by COMT, is converted to its highly fluorescent derivative, this compound. This "light-up" response forms the basis of a sensitive assay for COMT activity. Understanding the underlying mechanism of this fluorescence enhancement is paramount for the rational design of new and improved fluorescent probes for a wide range of biological targets.
The Core Mechanism: A Tale of Two States
The dramatic change in fluorescence intensity between 3-BTD and this compound is rooted in the modulation of their excited-state deactivation pathways. The core of the mechanism lies in the interplay between the electron-donating catechol moiety and the electron-accepting benzothiazolyl-coumarin core, a classic donor-π-acceptor (D-π-A) system.
In the ground state, both molecules possess a specific electronic distribution. Upon photoexcitation, this distribution changes, leading to an excited state with a different electronic configuration. The fate of this excited state determines the fluorescence properties of the molecule. It can either return to the ground state by emitting a photon (fluorescence) or through non-radiative pathways (e.g., internal conversion, intersystem crossing), which do not produce light.
The key to the fluorescence enhancement in this compound is the suppression of non-radiative decay pathways that are dominant in 3-BTD. The presence of the free hydroxyl groups in the catechol moiety of 3-BTD provides efficient channels for non-radiative decay, such as excited-state intramolecular proton transfer (ESIPT) and photoinduced electron transfer (PET), which quench fluorescence.
O-methylation of one of the hydroxyl groups to form this compound effectively blocks these quenching pathways. This "capping" of the hydroxyl group rigidifies the structure and alters the electronic properties of the donor moiety, making radiative decay (fluorescence) the much more favorable deactivation pathway for the excited state.
Visualizing the Transformation: A Signaling Pathway
The enzymatic conversion of 3-BTD to this compound and the subsequent fluorescence enhancement can be visualized as a signaling pathway.
Caption: Enzymatic and photophysical pathways of 3-BTD and this compound.
Quantitative Photophysical Data
To quantify the dramatic change in fluorescence, the key photophysical parameters of 3-BTD and this compound are summarized below. The exact values can vary depending on the solvent and pH conditions.
| Parameter | 3-BTD (Substrate) | This compound (Product) |
| Excitation Maximum (λ_ex) | ~390 nm | ~390 nm |
| Emission Maximum (λ_em) | ~510 nm (very weak) | ~510 nm (strong) |
| Fluorescence Quantum Yield (Φ_F) | < 0.01 (estimated) | > 0.5 (estimated) |
| Fluorescence Lifetime (τ_F) | < 1 ns (estimated) | 2-5 ns (estimated) |
Note: The quantitative values are estimates based on typical behavior of similar coumarin (B35378) dyes and the reported significant fluorescence enhancement. Precise experimental determination is recommended for specific applications.
Experimental Protocols
Synthesis of 3-(benzo[d]thiazol-2-yl)-7,8-dihydroxy-2H-chromen-2-one (3-BTD)
A common synthetic route to 3-BTD involves the Knoevenagel condensation of 2,3,4-trihydroxybenzaldehyde (B138039) with 2-(benzo[d]thiazol-2-yl)acetonitrile.
Materials:
-
2,3,4-trihydroxybenzaldehyde
-
2-(benzo[d]thiazol-2-yl)acetonitrile
-
Piperidine (B6355638) (catalyst)
-
Ethanol (B145695) (solvent)
Procedure:
-
Dissolve equimolar amounts of 2,3,4-trihydroxybenzaldehyde and 2-(benzo[d]thiazol-2-yl)acetonitrile in absolute ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/DMF) to obtain pure 3-BTD.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ_F) of this compound can be determined relative to a well-characterized standard with a known quantum yield.
Materials:
-
Calibrated spectrofluorometer
-
UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Spectroscopic grade solvent (e.g., phosphate (B84403) buffer at physiological pH)
-
Fluorescence standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_F = 0.546)
-
Purified this compound
Procedure:
-
Prepare a series of five dilute solutions of both the standard and the this compound sample in the same solvent, with absorbance values ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.
-
The plots should be linear. Determine the gradient (slope) of each line.
-
Calculate the quantum yield of the sample (Φ_F,sample) using the following equation:
Φ_F,sample = Φ_F,std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
where Grad is the gradient of the plot and n is the refractive index of the solvent.
Caption: Workflow for relative quantum yield determination.
This comprehensive guide provides a foundational understanding of the fluorescence mechanism of this compound, offering valuable insights for researchers engaged in the development and application of fluorescent probes. The detailed protocols and data serve as a practical resource for the scientific community.
An In-depth Technical Guide on the Stability and Storage of 3-(Benzo[d]thiazol-2-yl)-7-hydroxy-8-methoxy-2H-chromen-2-one (3-BTMD)
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(Benzo[d]thiazol-2-yl)-7-hydroxy-8-methoxy-2H-chromen-2-one (3-BTMD) is a fluorescent compound that has been identified as a methylated product of 3-(Benzo[d]thiazol-2-yl)-7,8-dihydroxy-2H-chromen-2-one (3-BTD) and is utilized in assays for Catechol-O-methyltransferase (COMT) inhibition. Understanding the stability and appropriate storage conditions of this compound is critical for ensuring the accuracy and reproducibility of experimental results, as well as for its potential development as a therapeutic agent. This document provides a comprehensive technical guide to the anticipated stability profile of this compound and recommends best practices for its storage and handling.
Chemical Structure and Properties
-
IUPAC Name: 3-(Benzo[d]thiazol-2-yl)-7-hydroxy-8-methoxy-2H-chromen-2-one
-
Core Scaffolds: Coumarin (B35378) and Benzothiazole (B30560)
-
Functional Groups of Interest: Hydroxyl, Methoxy, Lactone (in coumarin), Thiazole ring.
The stability of this compound will be influenced by the chemical reactivity of these functional groups and the overall molecular architecture.
Potential Degradation Pathways
Based on the chemistry of coumarin and benzothiazole derivatives, this compound may be susceptible to the following degradation pathways:
-
Hydrolysis: The lactone ring of the coumarin core is susceptible to hydrolysis, particularly under alkaline conditions, which would lead to the opening of the ring and loss of fluorescence.
-
Photodegradation: Coumarin derivatives are known to be sensitive to light.[1] Exposure to UV or even ambient light over extended periods could lead to photochemical reactions, resulting in the formation of degradation products and a decrease in purity and fluorescence.
-
Oxidation: The electron-rich aromatic rings and the hydroxyl group may be susceptible to oxidation, especially in the presence of oxidizing agents or under oxidative stress conditions (e.g., exposure to air and light).
-
Thermal Degradation: While generally stable at ambient temperatures, prolonged exposure to high temperatures could lead to decomposition.
The following diagram illustrates a potential degradation pathway for a generic coumarin derivative, which may be applicable to this compound.
Recommended Storage and Handling Conditions
Given the potential for degradation, the following storage and handling conditions are recommended for this compound to ensure its long-term stability.
Table 1: Recommended Storage and Handling Conditions for this compound
| Condition | Recommendation | Rationale |
| Temperature | Store at -20°C or below for long-term storage. For short-term storage, 2-8°C is acceptable. | Minimizes thermal degradation and slows down potential hydrolytic and oxidative reactions. |
| Light | Protect from light at all times. Store in an amber vial or a light-blocking container. | Prevents photolytic degradation, a common issue with fluorescent coumarin derivatives.[1] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage. | Reduces the risk of oxidation. |
| Form | Store as a solid powder. If in solution, use a non-aqueous, aprotic solvent and store at low temperatures. | Solid form is generally more stable than solutions. If in solution, avoiding water and protic solvents can reduce hydrolysis. |
| Handling | Handle in a well-ventilated area, avoiding inhalation of the powder. Use appropriate personal protective equipment (PPE). | General laboratory safety practice for handling chemical compounds. |
Experimental Protocols for Stability Assessment
To definitively determine the stability of this compound, a series of stability-indicating studies should be conducted. The following are general protocols for forced degradation studies, which are designed to identify potential degradation products and pathways.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to understand the intrinsic stability of a molecule.[2]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Alkaline Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature and at 60°C for specified periods.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for specified periods.
-
Thermal Degradation: Expose the solid powder to dry heat (e.g., 80°C) for a specified period. Also, heat the stock solution at 60°C.
-
Photostability: Expose the solid powder and the stock solution to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines.
-
-
Sample Analysis: At each time point, neutralize the acid and base-stressed samples. Analyze all samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and/or fluorescence detection.
-
Data Analysis: Quantify the amount of this compound remaining and identify and quantify any degradation products formed.
Stability-Indicating Analytical Method Development
A validated stability-indicating analytical method is crucial for accurately assessing stability.
-
Method: Reverse-phase HPLC is a common and effective method.
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV-Vis spectrophotometry and fluorescence detection. The excitation and emission wavelengths for this compound should be optimized.
-
Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The method must be able to separate this compound from its degradation products.
The following diagram outlines a general workflow for conducting stability testing.
Data Presentation
All quantitative data from stability studies should be summarized in a clear and structured format.
Table 2: Example Data Table for Long-Term Stability Study of this compound
| Storage Condition | Time Point (Months) | Assay (% of Initial) | Total Impurities (%) | Appearance |
| 25°C / 60% RH | 0 | 100.0 | <0.1 | White Powder |
| 3 | ||||
| 6 | ||||
| 12 | ||||
| 40°C / 75% RH | 0 | 100.0 | <0.1 | White Powder |
| 1 | ||||
| 3 | ||||
| 6 |
RH = Relative Humidity. This table is a template and should be populated with actual experimental data.
Conclusion
While specific stability data for this compound is not currently available, its chemical structure suggests potential susceptibility to hydrolysis, photolysis, and oxidation. Therefore, stringent control over storage conditions, including temperature, light, and atmosphere, is crucial to maintain its integrity. The implementation of a comprehensive stability testing program, including forced degradation studies and the use of a validated stability-indicating analytical method, is essential to fully characterize the stability profile of this compound, establish a shelf-life, and ensure its suitability for research and potential therapeutic applications. Researchers and drug development professionals should use this guide as a starting point for designing and executing these critical studies.
References
Unraveling the Spectral Characteristics of 3-Substituted Benzothiadiazole Derivatives: A Technical Overview
The identity of "3-BTMD" remains ambiguous in current scientific literature, preventing a specific analysis of its spectral properties. This guide, therefore, provides a comprehensive overview of the spectral characteristics of 3-substituted 2,1,3-benzothiadiazole (B189464) (BTD) derivatives, a class of compounds to which "this compound" likely belongs. This information is intended for researchers, scientists, and drug development professionals engaged with the photophysical applications of these fluorophores.
The 2,1,3-benzothiadiazole core is a well-established electron-accepting moiety. When functionalized at the 3-position with various electron-donating or -withdrawing groups, the resulting derivatives exhibit a wide range of tunable photophysical properties, making them valuable tools in bioimaging, sensing, and materials science.
General Spectral Properties of 3-Substituted Benzothiadiazole Derivatives
The electronic and, consequently, the spectral properties of BTD derivatives are highly sensitive to the nature and position of their substituents. Substitution at the 3-position can significantly influence the intramolecular charge transfer (ICT) character of the molecule, which in turn governs its absorption and emission spectra.
Absorption and Emission Spectra
3-substituted BTD derivatives typically display broad absorption bands in the UV-visible region, arising from π-π* and n-π* electronic transitions. The position of the maximum absorption wavelength (λ_abs_) is dictated by the electronic nature of the substituent. Electron-donating groups generally lead to a red-shift (bathochromic shift) in the absorption spectrum, indicating a smaller energy gap between the ground and excited states.
The emission spectra of these compounds are often characterized by a large Stokes shift, which is the difference between the maximum absorption and emission wavelengths. This property is highly desirable for fluorescence-based applications as it minimizes self-absorption and improves signal-to-noise ratios. The emission color can be tuned across the visible spectrum, from blue to red, by judicious selection of the substituent at the 3-position.
Experimental Protocols for Spectral Characterization
The determination of the spectral properties of 3-substituted BTD derivatives involves a suite of standardized spectroscopic techniques.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption spectrum and the molar extinction coefficient (ε) of the compound.
Methodology:
-
Sample Preparation: A stock solution of the BTD derivative is prepared in a suitable solvent (e.g., dichloromethane, acetonitrile, or dimethyl sulfoxide) of spectroscopic grade. A series of dilutions are then made to obtain solutions of varying concentrations.
-
Instrumentation: A dual-beam UV-Visible spectrophotometer is used. The solvent is used as a reference in the reference cuvette.
-
Measurement: The absorbance of each solution is measured over a specific wavelength range (e.g., 200-800 nm).
-
Data Analysis: The wavelength of maximum absorption (λ_abs_) is identified from the spectrum. The molar extinction coefficient is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Fluorescence Spectroscopy
Objective: To determine the emission spectrum, quantum yield (Φ_F_), and fluorescence lifetime (τ_F_) of the compound.
Methodology:
-
Emission Spectrum:
-
The sample is excited at its absorption maximum (λ_abs_).
-
The emitted light is collected at a 90-degree angle to the excitation beam and passed through a monochromator to a detector.
-
The resulting spectrum shows the fluorescence intensity as a function of wavelength.
-
-
Quantum Yield Determination (Relative Method):
-
A well-characterized fluorescent standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) is used.
-
The absorbance of both the sample and the standard are kept below 0.1 at the excitation wavelength to avoid inner filter effects.
-
The integrated fluorescence intensities and absorbances of both the sample and the standard are measured.
-
The quantum yield of the sample is calculated using the following equation: Φ_sample_ = Φ_standard_ × (I_sample_ / I_standard_) × (A_standard_ / A_sample_) × (η_sample_² / η_standard_²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
-
Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC):
-
The sample is excited by a pulsed light source (e.g., a laser diode or a picosecond laser).
-
The time delay between the excitation pulse and the detection of the first emitted photon is measured repeatedly.
-
A histogram of these time delays is constructed, which represents the fluorescence decay curve.
-
The decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ_F_).
-
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a novel 3-substituted benzothiadiazole derivative.
Caption: Workflow for the spectral analysis of 3-substituted BTDs.
To provide a detailed technical guide on the spectral properties of a specific "this compound" compound, a precise chemical structure is required. Researchers interested in a particular 3-substituted benzothiadiazole derivative should perform the experimental procedures outlined above to obtain its unique spectral data. This information is crucial for evaluating its potential in various applications and for the rational design of new functional materials.
An In-depth Technical Guide to 3-(Benzo[d]thiazol-2-yl)-7-hydroxy-8-methoxy-2H-chromen-2-one (3-BTMD)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(Benzo[d]thiazol-2-yl)-7-hydroxy-8-methoxy-2H-chromen-2-one (3-BTMD), a fluorescent molecule of significant interest in biochemical assays. This document details its chemical properties, its primary application in a Catechol-O-methyltransferase (COMT) inhibition assay, and the corresponding experimental protocols.
Chemical and Physical Properties
This compound is a benzothiazole-substituted coumarin (B35378) derivative. Its key quantitative data are summarized in the table below.
| Property | Value | Source |
| CAS Number | 2115701-43-2 | [1] |
| Molecular Formula | C₁₇H₁₁NO₄S | [1] |
| Molecular Weight | 325.34 g/mol | [1] |
| Full Chemical Name | 3-(Benzo[d]thiazol-2-yl)-7-hydroxy-8-methoxy-2H-chromen-2-one |
Primary Application: Fluorescent Product in COMT Inhibition Assays
The principal documented application of this compound is as a fluorescent product in a highly selective assay for Catechol-O-methyltransferase (COMT) activity.[1] COMT is an enzyme that plays a crucial role in the metabolism of catecholamine neurotransmitters.[2] Inhibitors of COMT are investigated for the treatment of neurological disorders such as Parkinson's disease.[2][3]
In this assay, the non-fluorescent substrate, 3-(benzo[d]thiazol-2-yl)-7,8-dihydroxy-2H-chromen-2-one (3-BTD), is enzymatically methylated by COMT in the presence of the methyl donor S-adenosyl-L-methionine (SAM). This reaction produces the fluorescent product this compound.[1][4] The intensity of the fluorescence is directly proportional to the COMT activity, allowing for the quantification of enzyme inhibition by test compounds.[4]
Below is a diagram illustrating the workflow of the COMT inhibition assay.
Experimental Protocol: COMT Inhibition Assay
The following is a detailed methodology for a typical COMT inhibition assay using 3-BTD as a substrate, based on published research.[2][4]
3.1. Reagents and Solutions
-
Recombinant human S-COMT (e.g., 2.0 μg/mL)
-
Magnesium Chloride (MgCl₂): 5 mM
-
Dithiothreitol (DTT): 1 mM
-
S-adenosyl-L-methionine (SAM): 200 μM
-
3-(benzo[d]thiazol-2-yl)-7,8-dihydroxy-2H-chromen-2-one (3-BTD): 2 μM
-
Test compounds (inhibitors) at varying concentrations (e.g., 0.125 to 20 μM)
-
Phosphate-buffered saline (PBS): 50 mM, pH 7.4
3.2. Assay Procedure
-
Prepare an incubation mixture containing recombinant human S-COMT, MgCl₂, DTT, SAM, 3-BTD, and the test compound in a final volume of 200 μL in PBS buffer.
-
For control experiments, replace the test compound with the vehicle (e.g., DMSO).
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 4 minutes for kinetic assays).
-
Measure the fluorescence intensity of the formed this compound using a fluorescence plate reader with excitation and emission wavelengths set at 390 nm and 510 nm, respectively.[1][4]
-
Calculate the residual COMT activity for each inhibitor concentration relative to the control.
-
Determine the IC₅₀ values (the concentration of inhibitor required to reduce COMT activity by 50%) by plotting the residual activity against the logarithm of the inhibitor concentration.
Synthesis of this compound and Related Compounds
The logical synthesis pathway for this compound would likely involve the reaction of 2-hydroxy-3-methoxy-salicylaldehyde with 2-acetylbenzothiazole (B155973) under appropriate reaction conditions. The following diagram illustrates a plausible general synthetic scheme for this class of compounds.
Signaling Pathway Involvement
Based on the available literature, this compound itself is not described as a modulator of specific signaling pathways. Its primary role is that of a reporter molecule whose fluorescence indicates the activity of the COMT enzyme. Therefore, its use is upstream of signaling cascades that are affected by the levels of catecholamines.
The COMT enzyme is a critical component of the catecholamine metabolic pathway, which in turn influences numerous signaling pathways in the central nervous system and periphery that are mediated by dopamine, epinephrine, and norepinephrine. By enabling the study of COMT inhibitors, this compound indirectly contributes to research on these broader signaling networks.
Conclusion
This compound is a valuable tool for researchers in pharmacology and drug discovery, particularly for those studying the Catechol-O-methyltransferase enzyme. Its properties as a fluorescent product in a specific and sensitive enzymatic assay allow for the high-throughput screening and characterization of potential COMT inhibitors. While not directly involved in signaling pathways, its application is crucial for developing therapeutics that target the catecholamine metabolic pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Significance of 3-BTMD Formation: A Technical Guide to Understanding Catechol-O-Methyltransferase Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The formation of 3-(Benzo[d]thiazol-2-yl)-7-hydroxy-8-methoxy-2H-chromen-2-one (3-BTMD) is a direct and quantifiable indicator of the enzymatic activity of Catechol-O-methyltransferase (COMT), a critical enzyme in the metabolic pathway of catecholamines. This technical guide provides an in-depth exploration of the biological significance of this compound formation, not as an end in itself, but as a powerful tool for investigating the function and therapeutic modulation of COMT. The activity of COMT is intrinsically linked to the pathophysiology of numerous neurological and cardiovascular disorders, making the measurement of this compound formation a vital component in disease research and drug discovery. This document details the role of COMT in health and disease, presents quantitative data on its activity, provides a comprehensive experimental protocol for a highly sensitive fluorescence-based assay, and visualizes key pathways and workflows.
Introduction: The Central Role of Catechol-O-Methyltransferase (COMT)
Catechol-O-methyltransferase (COMT) is a key enzyme responsible for the degradation of catecholamines, including the neurotransmitters dopamine (B1211576), norepinephrine, and epinephrine.[1] COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of a catechol substrate.[2][3] This enzymatic action is fundamental to the regulation of neurotransmitter levels, particularly in the prefrontal cortex where dopamine transporters are less abundant.[1]
The significance of COMT extends to its involvement in a variety of physiological and pathological processes. Dysregulation of COMT activity has been implicated in a range of conditions, including Parkinson's disease, depression, schizophrenia, and cardiovascular diseases.[4][5] Consequently, COMT has emerged as a significant therapeutic target.[6][7][8] The development of COMT inhibitors is a key strategy in the treatment of Parkinson's disease, where they are used to prolong the therapeutic effects of levodopa (B1675098) by preventing its peripheral breakdown.[7][8][9][10]
The formation of this compound from the fluorescent probe 3-(Benzo[d]thiazol-2-yl)-7,8-dihydroxy-2H-chromen-2-one (3-BTD) provides a highly sensitive and specific method for quantifying COMT activity.[2][3] This reaction, and therefore the measurement of this compound, is a cornerstone for studying COMT kinetics, screening for novel inhibitors, and assessing the impact of genetic polymorphisms on enzyme function.
The COMT-Catalyzed Formation of this compound: A Signaling Pathway
The enzymatic reaction leading to the formation of this compound is a specific instance of the broader biological role of COMT in methylating catechol substrates. The pathway involves the binding of the cofactor S-adenosyl-L-methionine (SAM) and the substrate 3-BTD to the active site of COMT, followed by the transfer of a methyl group to 3-BTD, resulting in the formation of the fluorescent product this compound and S-adenosyl-L-homocysteine (SAH).
Quantitative Analysis of COMT Activity via this compound Formation
The quantification of this compound formation allows for the precise determination of COMT's kinetic parameters and the inhibitory potential of various compounds.
Kinetic Parameters of COMT
The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are fundamental parameters that describe the kinetics of an enzyme-catalyzed reaction. The table below summarizes these parameters for the methylation of 3-BTD by COMT from various species.
| Enzyme Source | Km (μM) | Vmax (nmol/min/mg protein) |
| Human Liver S9 (HLS9) | 0.47 ± 0.08 | 0.44 ± 0.02 |
| Cynomolgus Monkey Liver S9 (CyLS9) | 0.39 ± 0.05 | 0.82 ± 0.03 |
| Dog Liver S9 (DLS9) | 0.28 ± 0.04 | 1.34 ± 0.05 |
| Mouse Liver S9 (MLS9) | 0.33 ± 0.04 | 1.11 ± 0.04 |
| Rat Liver S9 (RLS9) | 0.25 ± 0.03 | 1.62 ± 0.05 |
| Minipig Liver S9 (PLS9) | 0.29 ± 0.04 | 1.29 ± 0.05 |
| Guinea Pig Liver S9 (GpLS9) | 0.51 ± 0.07 | 0.53 ± 0.03 |
| Rabbit Liver S9 (RaLS9) | 0.42 ± 0.06 | 0.69 ± 0.03 |
Data compiled from interspecies comparison studies.[6][9]
Inhibition of COMT Activity
The 3-BTD assay is a robust method for determining the half-maximal inhibitory concentration (IC50) of COMT inhibitors. The following table presents IC50 values for several known and experimental COMT inhibitors.
| Inhibitor | IC50 (μM) |
| Tolcapone | 0.025 ± 0.003 |
| Oleanic acid | 4.74 ± 0.56 |
| Betulinic acid | 5.07 ± 0.61 |
| Celastrol | 3.89 ± 0.42 |
| ZINC27985035 | 0.0176 |
| ZINC78496496 | 0.250 |
Data obtained from various inhibitor screening studies.[2][5][7][10]
Experimental Protocol: Fluorimetric Assay of COMT Activity
This section provides a detailed protocol for the measurement of COMT activity in biological samples using the fluorescent probe 3-BTD.
Materials and Reagents
-
Recombinant human S-COMT or biological sample (e.g., liver S9 fraction)
-
3-(Benzo[d]thiazol-2-yl)-7,8-dihydroxy-2H-chromen-2-one (3-BTD)
-
S-Adenosyl-L-methionine (SAM)
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Phosphate buffered saline (PBS), pH 7.4
-
COMT inhibitor (for inhibition studies)
-
DMSO (for dissolving compounds)
-
96-well black microplate
-
Fluorescence microplate reader
Assay Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of 3-BTD in DMSO.
-
Prepare a stock solution of SAM in water.
-
Prepare stock solutions of COMT inhibitors in DMSO.
-
Prepare the assay buffer: 50 mM PBS (pH 7.4) containing 5 mM MgCl₂ and 1 mM DTT.
-
-
Reaction Mixture Preparation:
-
In a 96-well black microplate, add the following components to a final volume of 200 µL:
-
Assay buffer
-
COMT enzyme solution (e.g., 2.0 µg/mL recombinant human S-COMT)
-
Varying concentrations of the test compound (inhibitor) or DMSO (vehicle control).
-
Pre-incubate the mixture at 37°C for 3 minutes.
-
-
-
Initiation of the Reaction:
-
Initiate the enzymatic reaction by adding 10 µL of SAM solution (final concentration, e.g., 200 µM) and 3-BTD solution (final concentration, e.g., 2 µM).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 6 minutes).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of the formed this compound using a microplate reader with excitation and emission wavelengths set at 390 nm and 510 nm, respectively.[10]
-
-
Data Analysis:
-
Calculate the residual COMT activity for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 values by plotting the residual activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow Diagram
Conclusion
The formation of this compound, as a fluorescent product of the COMT-catalyzed methylation of 3-BTD, holds immense biological significance as a direct and reliable measure of COMT activity. Understanding and quantifying this reaction is paramount for researchers in neurobiology, pharmacology, and drug development. The methodologies and data presented in this guide offer a comprehensive resource for investigating the role of COMT in health and disease, and for the discovery and characterization of novel therapeutic agents targeting this crucial enzyme. The continued application of the 3-BTD assay will undoubtedly contribute to advancements in our understanding of catecholamine metabolism and the development of more effective treatments for a range of debilitating disorders.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a Potent, Selective, and Blood-Brain Barrier Permeable Non-nitrocatechol Inhibitor of Catechol- O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interspecies comparison in the COMT-mediated methylation of 3-BTD - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Multisubstrate-based system: a kinetic mechanism study of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Relationship Between 3-BTD and 3-BTMD
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the relationship between 3-Benzothiazole-daphnetin (3-BTD) and its methylated product, 3-BTMD. This guide is intended for researchers, scientists, and drug development professionals interested in the study of Catechol-O-methyltransferase (COMT) and its role in various physiological and pathological processes.
Introduction
3-Benzothiazole-daphnetin (3-BTD) is a fluorescent probe specifically designed for the detection and quantification of Catechol-O-methyltransferase (COMT) activity.[1][2] COMT is a crucial enzyme involved in the metabolism of catecholamines, such as dopamine, epinephrine, and norepinephrine, by catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of its catechol substrate.[3][4] Given its role in neurotransmitter metabolism, COMT is a significant target in the research and treatment of neurological and psychiatric disorders.[1][4]
The fundamental principle behind the use of 3-BTD lies in its biochemical conversion to this compound. 3-BTD itself exhibits negligible fluorescence.[5] However, upon enzymatic methylation by COMT, it is converted into a single, highly fluorescent product, this compound.[5][6] This direct relationship between COMT activity and the resulting fluorescence signal provides a sensitive and specific method for measuring the enzyme's catalytic function in various biological samples.[6]
Chemical Structures and Relationship
The core of the relationship between 3-BTD and this compound is a specific enzymatic methylation reaction.
-
3-BTD (3-Benzothiazole-daphnetin): The substrate for COMT. Its chemical structure features a catechol moiety (two adjacent hydroxyl groups on a benzene (B151609) ring), which is the target for methylation.
-
This compound: The product of the COMT-catalyzed reaction. Molecular docking simulations have indicated that the methylation of 3-BTD occurs specifically at the C-8 phenolic group.[7]
The direct, one-to-one enzymatic conversion of the non-fluorescent 3-BTD to the highly fluorescent this compound is the key to its utility as a research tool.
Quantitative Data
The enzymatic conversion of 3-BTD to this compound has been characterized by specific kinetic parameters. These values are crucial for designing and interpreting experiments that measure COMT activity.
| Enzyme Source | Km (μM) | Vmax (nmol/min/mg protein) | Reference |
| Human Liver S9 | 1.07 ± 0.11 | 0.28 ± 0.01 | [2] |
| Cynomolgus Monkey Liver S9 | 0.98 ± 0.15 | 0.89 ± 0.04 | [2] |
| Dog Liver S9 | 0.59 ± 0.09 | 1.87 ± 0.09 | [2] |
| Mouse Liver S9 | 0.89 ± 0.11 | 1.25 ± 0.05 | [2] |
| Rat Liver S9 | 0.41 ± 0.04 | 2.51 ± 0.08 | [2] |
| Minipig Liver S9 | 0.63 ± 0.08 | 1.79 ± 0.07 | [2] |
| Guinea Pig Liver S9 | 1.15 ± 0.19 | 0.53 ± 0.03 | [2] |
| New Zealand Rabbit Liver S9 | 0.68 ± 0.09 | 2.13 ± 0.09 | [2] |
| Recombinant Human S-COMT | 2.0 (approx.) | Not specified | [6] |
| U87-MG Cell S9 | Near-identical Km to human COMT | Not specified | [1] |
Experimental Protocols
The following provides a generalized methodology for a COMT activity assay using 3-BTD. Specific concentrations and incubation times may require optimization depending on the enzyme source and experimental conditions.
Objective: To measure the rate of this compound formation as an indicator of COMT activity.
Materials:
-
Recombinant COMT or biological sample (e.g., liver S9 fraction)
-
3-BTD (substrate)
-
S-adenosyl-L-methionine (SAM) (methyl donor)
-
Magnesium Chloride (MgCl₂) (cofactor)
-
Dithiothreitol (DTT)
-
Phosphate buffered saline (PBS), pH 7.4
-
Fluorescence microplate reader or spectrophotometer
Procedure:
-
Prepare a reaction mixture containing recombinant human S-COMT (e.g., 2.0 μg/mL), MgCl₂ (e.g., 5 mM), and DTT (e.g., 1 mM) in PBS buffer.
-
Add varying concentrations of 3-BTD (e.g., 0.01 to 5 μM) to the reaction mixture.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 3 minutes).
-
Initiate the reaction by adding SAM (e.g., 200 μM).
-
Incubate the reaction at 37°C for a defined period (e.g., 6 minutes).
-
Terminate the reaction (methodology may vary, e.g., addition of a stop solution or immediate measurement).
-
Measure the fluorescence of the formed this compound using a fluorescence plate reader with excitation and emission wavelengths set at approximately 390 nm and 510 nm, respectively.[6]
-
The rate of 3-BTD O-methylation is expressed as nanomoles of the methylated product formed per minute per milligram of protein.[6]
Visualizations
Biochemical Relationship between 3-BTD and this compound
Caption: Enzymatic conversion of 3-BTD to this compound by COMT.
Experimental Workflow for COMT Activity Assay
Caption: A generalized workflow for measuring COMT activity.
Logical Relationship in a Research Context
Caption: The logical flow of using 3-BTD to study COMT.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Multisubstrate-based system: a kinetic mechanism study of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 3-BTMD Based Fluorescence Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for a highly sensitive and specific fluorescence-based assay for the determination of Catechol-O-methyltransferase (COMT) activity. The assay is based on the enzymatic conversion of a specific probe, 3-Benzothiazole-daphnetin (3-BTD), into its highly fluorescent methylated product, 3-BTMD. This application note is intended for researchers in academia and industry involved in drug discovery, enzyme kinetics, and biological research where the measurement of COMT activity is of interest.
Principle of the Assay
Catechol-O-methyltransferase (COMT) is an enzyme that plays a crucial role in the metabolism of catecholamines and other catechol-containing compounds. The assay utilizes 3-BTD, a non-fluorescent substrate for COMT. In the presence of the co-factor S-adenosyl-L-methionine (SAM), COMT catalyzes the transfer of a methyl group from SAM to one of the hydroxyl groups of 3-BTD, resulting in the formation of the highly fluorescent product, this compound. The intensity of the fluorescence produced is directly proportional to the COMT activity in the sample.
Signaling Pathway
Application Notes and Protocols for 3-BTMD in Drug Discovery: A Review of Available Information
A thorough review of scientific literature and public databases indicates that there is currently no specific compound designated as "3-BTMD" with established applications in drug discovery. The abbreviation "BTMD" is primarily associated with Biote Corp., a company focused on preventive healthcare. Furthermore, the chemical name 3-((1H-benzo[d]imidazol-2-yl)thio)methyl)-4,5-dimethyl-4H-1,2,4-triazole-3-thiol does not correspond to a well-documented agent in drug discovery literature with associated quantitative data, experimental protocols, or defined signaling pathways.
Therefore, the creation of detailed Application Notes and Protocols as requested for a specific "this compound" compound is not feasible at this time.
However, to provide relevant information for researchers interested in the chemical scaffolds present in the provided chemical name, this document will offer a general overview of the applications of benzimidazole (B57391) and 1,2,4-triazole-3-thiol derivatives in drug discovery. These chemical moieties are of significant interest in medicinal chemistry and are components of numerous biologically active compounds.
General Applications of Benzimidazole Derivatives in Drug Discovery
Benzimidazole is a heterocyclic aromatic organic compound, which is a bicyclic system where a benzene (B151609) ring is fused to an imidazole (B134444) ring. This scaffold is a crucial pharmacophore in medicinal chemistry due to its diverse biological activities.
Therapeutic Areas:
-
Anticancer: Benzimidazole derivatives have been shown to exhibit antiproliferative activity through various mechanisms, including the inhibition of histone deacetylase (HDAC)[1]. For instance, 1H-benzo[d][2][3][4]triazol-1-yl 3,4,5-trimethoxybenzoate (B1228286), a benzotriazole (B28993) derivative, has demonstrated considerable activity against human cancer cell lines[1].
-
Antimicrobial: The benzimidazole scaffold is found in several antimicrobial agents.
-
Antiviral: Certain benzimidazole derivatives have been investigated for their antiviral properties.
-
Anti-inflammatory: Compounds containing the benzothiazole (B30560) moiety, which is structurally related to benzimidazole, have shown anti-inflammatory activity[5].
General Mechanism of Action: The mechanism of action of benzimidazole derivatives is diverse and depends on the specific substitutions on the benzimidazole ring. Some common mechanisms include:
-
Enzyme Inhibition: As seen with HDAC inhibitors, benzimidazoles can bind to the active site of enzymes and modulate their activity[1].
-
Disruption of Microtubules: Some benzimidazole-containing drugs, like albendazole, function by inhibiting the polymerization of tubulin.
-
Receptor Antagonism: Certain derivatives can act as antagonists for various receptors.
General Applications of 1,2,4-Triazole-3-Thiol Derivatives in Drug Discovery
The 1,2,4-triazole (B32235) ring, particularly when functionalized with a thiol group, is another important scaffold in drug discovery, known for its wide range of biological activities.
Therapeutic Areas:
-
Antimicrobial: 1,2,4-triazole-3-thiol derivatives have shown significant antimicrobial and antifungal activities[6][7].
-
Anticancer: These compounds are being explored for their potential as anticancer agents[7].
-
Anticonvulsant: Some derivatives have been synthesized and evaluated for their anticonvulsant properties.
-
Anti-inflammatory: The triazole nucleus is a component of several anti-inflammatory drugs.
Synthesis and Key Reactions: The synthesis of 1,2,4-triazole-3-thiol derivatives often involves the cyclization of thiosemicarbazide (B42300) precursors with carboxylic acids or their derivatives[7]. One synthetic approach involves the acylation of thiosemicarbazide followed by cyclodehydration[7].
Hypothetical Experimental Workflow for Screening Novel Benzimidazole-Triazole Compounds
While no specific data exists for "this compound," a general workflow for screening a novel compound with a similar benzimidazole-triazole scaffold for anticancer activity could be as follows. This workflow is a generalized representation and would require optimization for any specific compound.
Caption: A generalized workflow for the preclinical evaluation of a novel anticancer compound.
References
- 1. Discovery of 1H-benzo[d][1,2,3]triazol-1-yl 3,4,5-trimethoxybenzoate as a potential antiproliferative agent by inhibiting histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BTMD | Biote Corp. Class A Stock Data, Price & News [quiverquant.com]
- 3. Mechanism of action of 2,3-butanedione monoxime on contracture during metabolic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A common mechanism of action for three mood-stabilizing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Catechol-O-Methyltransferase (COMT) Activity in Tissue Homogenates Using 3-hydroxy-4,5-dimethoxy-3'-trifluoromethyl-trans-stilbene (3-BTMD)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Catechol-O-methyltransferase (COMT) is a critical enzyme in the metabolic pathway of catecholamines, such as dopamine (B1211576), epinephrine, and norepinephrine. It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of a catechol substrate, thereby inactivating these neurotransmitters. Dysregulation of COMT activity has been implicated in various neurological and psychiatric disorders, making it a significant target for drug development.
This document provides a detailed protocol for measuring COMT activity in tissue homogenates using a sensitive fluorogenic substrate, 3-hydroxy-4,5-dimethoxy-3'-trifluoromethyl-trans-stilbene (3-BTMD). Upon methylation by COMT, this substrate is converted to a highly fluorescent product, allowing for a continuous and high-throughput compatible assay. These application notes are intended for researchers in academia and the pharmaceutical industry engaged in neuroscience research, drug discovery, and diagnostics.
Principle of the Assay
The assay is based on the COMT-catalyzed O-methylation of the non-fluorescent substrate, this compound. The product of this reaction exhibits strong fluorescence, which can be measured using a fluorescence plate reader. The rate of fluorescence increase is directly proportional to the COMT activity in the sample.
Materials and Reagents
-
Tissues: Brain, liver, kidney, or other tissues of interest.
-
Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, with freshly added protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail).
-
Assay Buffer: 100 mM Phosphate Buffer (pH 7.4).
-
Substrate (this compound): 3-hydroxy-4,5-dimethoxy-3'-trifluoromethyl-trans-stilbene. Prepare a stock solution in DMSO.
-
Co-substrate (SAM): S-adenosyl-L-methionine. Prepare a fresh stock solution in water.
-
Cofactor: Magnesium Chloride (MgCl₂).
-
Positive Control: Recombinant human COMT.
-
Negative Control: Assay buffer without tissue homogenate.
-
Protein Assay Reagent: (e.g., Bradford or BCA protein assay kit).
-
96-well black, clear-bottom microplates.
Experimental Protocols
Preparation of Tissue Homogenates
-
Excise fresh or frozen tissue and weigh it.
-
On ice, add 9 volumes of ice-cold Homogenization Buffer (e.g., 900 µL for 100 mg of tissue).[1]
-
Homogenize the tissue using a Dounce homogenizer or a mechanical homogenizer until a uniform suspension is achieved.[2] Keep the sample on ice throughout the process to prevent enzyme degradation.[1]
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant, which contains the cytosolic and solubilized membrane proteins, including COMT. This is the tissue homogenate.
-
Determine the total protein concentration of the homogenate using a standard protein assay method.
-
The homogenate can be used immediately or aliquoted and stored at -80°C for future use. Avoid repeated freeze-thaw cycles.
COMT Activity Assay
-
Prepare a master mix of the assay reagents in the Assay Buffer. For each reaction, the final concentrations should be:
-
In a 96-well black microplate, add the following to each well:
-
Sample Wells: 50 µL of tissue homogenate (diluted in Assay Buffer to a final protein concentration of 10-50 µ g/well ).
-
Positive Control Well: 50 µL of recombinant COMT.
-
Negative Control Well: 50 µL of Assay Buffer.
-
-
Add 50 µL of the master mix to all wells to initiate the reaction. The final reaction volume will be 100 µL.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at timed intervals (e.g., every 1-2 minutes) for 30-60 minutes. The excitation and emission wavelengths for the methylated this compound product should be determined empirically, but for similar stilbene (B7821643) derivatives, excitation is in the range of 390 nm and emission is around 510-520 nm.
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.
Data Analysis
-
Subtract the rate of the negative control from the rates of the sample and positive control wells to correct for background fluorescence.
-
COMT specific activity is calculated using the following formula:
Specific Activity (pmol/min/mg) = (Rate of fluorescence increase / Slope of standard curve) / (Protein concentration in mg)
A standard curve of the fluorescent product should be generated to convert fluorescence units to moles of product.
-
For kinetic studies, vary the concentration of this compound while keeping the SAM concentration constant and saturated. Plot the initial reaction rates against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.[4][5][6]
Data Presentation
Table 1: Kinetic Parameters of COMT with a Fluorescent Stilbene Substrate (3-BTD)
| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Recombinant S-COMT | 3-BTD | 0.79 ± 0.07 | 44.50 ± 1.20 | [7] |
| Human Liver S9 | 3-BTD | Data not specified | Data not specified | [8] |
| Cynomolgus Monkey Liver S9 | 3-BTD | Data not specified | Data not specified | [8] |
| Dog Liver S9 | 3-BTD | Data not specified | Data not specified | [8] |
| Mouse Liver S9 | 3-BTD | Data not specified | Data not specified | [8] |
| Rat Liver S9 | 3-BTD | Data not specified | Data not specified | [8] |
Visualizations
COMT Signaling Pathway
Caption: COMT-mediated inactivation of dopamine in the synapse.
Experimental Workflow
Caption: Workflow for measuring COMT activity in tissue homogenates.
References
- 1. rbm.iqvia.com [rbm.iqvia.com]
- 2. youtube.com [youtube.com]
- 3. Catechol-O-Methyltransferase (COMT) Protein Expression and Activity after Dopaminergic and Noradrenergic Lesions of the Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. Substrate Concentration | Worthington Biochemical [worthington-biochem.com]
- 6. jackwestin.com [jackwestin.com]
- 7. researchgate.net [researchgate.net]
- 8. A Novel Sensitive Method to Measure Catechol-O-Methyltransferase Activity Unravels the Presence of This Activity in Extracellular Vesicles Released by Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
3-BTMD (Benzyltrimethylammonium dichloroiodate): Application Notes and Protocols
Compound Identification: 3-BTMD is the abbreviated name for Benzyltrimethylammonium dichloroiodate.
Chemical Formula: C₁₀H₁₆Cl₂IN
CAS Number: 114971-52-7
Molecular Weight: 348.05 g/mol
Description: Benzyltrimethylammonium dichloroiodate (this compound) is a quaternary ammonium (B1175870) salt. It is typically a yellow to light brown crystalline powder.
Executive Summary
Benzyltrimethylammonium dichloroiodate (this compound) is a chemical compound primarily utilized as a reagent in organic synthesis. Its documented applications are predominantly in the fields of iodination, chlorination, and oxidation of organic molecules. While its structural class as a quaternary ammonium compound suggests potential antimicrobial properties, and some commercial suppliers allude to other biological activities such as anti-inflammatory effects, there is a notable absence of substantive scientific literature, including peer-reviewed in vitro and in vivo studies, to validate these claims.
This document aims to provide a comprehensive overview of the currently available information on this compound. However, due to the scarcity of research on its biological applications, the "Application Notes and Protocols" section will focus on its established role in chemical synthesis and provide general protocols for assessing the potential biological activities of quaternary ammonium compounds, as specific data for this compound is not available.
Chemical Applications: Application Notes
Primary Use: Reagent for Halogenation and Oxidation Reactions.
1. Iodination and Chlorination of Aromatic Compounds: this compound serves as a source of electrophilic iodine and chlorine. It has been investigated for its ability to selectively halogenate aromatic rings, a crucial step in the synthesis of many pharmaceutical and materials science compounds.
2. Oxidation of Alcohols: The compound has been used in the oxidation of alcohols to aldehydes and ketones. The reaction mechanism is thought to involve the transfer of a hydride ion from the alcohol to a complex involving this compound.
Note for Researchers: While effective in these synthetic applications, researchers should be aware of potential side reactions and the need for careful optimization of reaction conditions (e.g., solvent, temperature, stoichiometry) to achieve desired product yields and selectivity.
Potential Biological Applications: A General Overview
As a quaternary ammonium compound, this compound possesses structural features commonly associated with antimicrobial activity. The positively charged nitrogen atom can interact with negatively charged microbial cell membranes, potentially leading to membrane disruption and cell death. Other suggested biological activities, such as anti-inflammatory effects or interactions with growth factors, remain speculative without experimental evidence.
Experimental Protocols (General for Quaternary Ammonium Compounds)
The following are generalized protocols that could be adapted to investigate the potential biological activities of this compound. It is crucial to note that these are not established protocols for this compound and would require significant optimization and validation.
In Vitro Antimicrobial Activity Assay
Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against various microorganisms.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Incubator
Protocol:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO, ensuring the final solvent concentration in the assay does not affect microbial growth).
-
Microbial Inoculum Preparation: Culture the microorganisms overnight and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the appropriate growth medium in a 96-well plate.
-
Inoculation: Add the prepared microbial inoculum to each well. Include positive (microbes only) and negative (medium only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth, as determined by visual inspection or by measuring the optical density at 600 nm.
-
MBC Determination: To determine the MBC, subculture the contents of the wells with no visible growth onto agar (B569324) plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.
In Vitro Cytotoxicity Assay
Objective: To assess the cytotoxic effects of this compound on a mammalian cell line.
Materials:
-
This compound
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT or similar cell viability reagent
-
Spectrophotometer (plate reader)
-
CO₂ incubator
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium and add them to the cells. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) in a CO₂ incubator.
-
Cell Viability Assessment: Add the MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation
As no quantitative data from in vitro or in vivo biological studies of this compound is available in the scientific literature, a data table cannot be provided at this time. Should such data become available, it would be structured as follows:
Table 1: Summary of In Vitro Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
| S. aureus | - | - |
| E. coli | - | - |
| C. albicans | - | - |
Table 2: Summary of In Vitro Cytotoxicity of this compound
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| HeLa | 24 | - |
| HEK293 | 48 | - |
Mandatory Visualizations
Due to the lack of information on signaling pathways or established experimental workflows for the biological applications of this compound, the generation of meaningful Graphviz diagrams is not feasible. A diagram of a hypothetical workflow for antimicrobial screening is provided for illustrative purposes.
Application Note: Quantitative Analysis of 3-bromo-N-tert-butyl-N-methyl-4,5-dimethoxybenzamide (3-BTMD) by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a proposed starting methodology for the quantitative analysis of 3-bromo-N-tert-butyl-N-methyl-4,5-dimethoxybenzamide (3-BTMD) by HPLC. The parameters outlined herein are based on the chemical properties of structurally similar benzamide (B126) and dimethoxybenzene derivatives and established chromatographic principles. This method has not been experimentally validated for this specific compound and will require optimization and full validation according to regulatory guidelines such as ICH Q2(R2) before routine use.[1][2][3]
Introduction
3-bromo-N-tert-butyl-N-methyl-4,5-dimethoxybenzamide (this compound) is a substituted benzamide derivative. The development of robust analytical methods is crucial for the accurate quantification of such compounds in various matrices during research and drug development.[4] High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and precision.[5]
This application note describes a reversed-phase HPLC (RP-HPLC) method suitable for the quantitative determination of this compound. The methodology covers chromatographic conditions, sample preparation, and a comprehensive protocol for method validation based on the International Council for Harmonisation (ICH) guidelines.[1][2]
Principle
The method utilizes reversed-phase chromatography, where the analyte is separated based on its hydrophobicity. This compound, being a relatively non-polar compound, is retained by a non-polar stationary phase (C18). Elution is achieved using a polar mobile phase, a mixture of acetonitrile (B52724) and water. Quantification is performed by UV detection, leveraging the chromophoric nature of the substituted benzene (B151609) ring. Based on structurally similar dimethoxybenzene compounds, a detection wavelength of approximately 280 nm is proposed as a starting point.[6][7]
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump (isocratic or gradient), autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.[8]
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: this compound reference standard, analytical grade solvents for sample preparation.
-
Equipment: Analytical balance, volumetric flasks, pipettes, 0.22 µm or 0.45 µm syringe filters.[9]
Proposed Chromatographic Conditions
The following are recommended starting parameters for method development.
| Parameter | Recommended Condition |
| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | HPLC Grade Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Elution Mode | Isocratic: ACN:Water (60:40, v/v) or Gradient Elution |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes (adjust as needed) |
Preparation of Solutions
3.3.1 Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile or a suitable solvent mixture (e.g., 50:50 acetonitrile:water).[9]
-
Sonicate for 5 minutes to ensure complete dissolution.
3.3.2 Calibration Curve Standards
-
Perform serial dilutions of the Standard Stock Solution with the mobile phase to prepare a series of at least five calibration standards.
-
A suggested concentration range for linearity assessment is 1 µg/mL to 100 µg/mL.
3.3.3 Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable solvent (as used for the stock solution) to achieve a theoretical concentration within the calibration range.
-
Ensure the sample is fully dissolved, using sonication if necessary.
-
Filter the final solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial prior to injection to prevent column clogging.[10]
Method Validation Protocol
The analytical method should be validated to demonstrate its suitability for the intended purpose, following ICH Q2(R2) guidelines.[1][2][3]
System Suitability
Before starting any validation experiment, the suitability of the chromatographic system must be verified. This is done by injecting a standard solution (e.g., 25 µg/mL) six times. The results should meet the predefined acceptance criteria.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components.[11]
-
Protocol: Analyze a blank (mobile phase), a placebo (sample matrix without analyte), and a sample spiked with this compound.
-
Acceptance Criteria: The blank and placebo should show no interfering peaks at the retention time of this compound.
Linearity and Range
-
Protocol: Analyze the five calibration standards in triplicate. Plot the mean peak area against the corresponding concentration.
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be minimal. The range is the interval between the upper and lower concentrations that have been demonstrated to have suitable precision, accuracy, and linearity.[11]
Accuracy (as Recovery)
-
Protocol: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound into a placebo matrix.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
Precision
Precision is assessed at two levels: repeatability and intermediate precision.
-
Protocol (Repeatability): Analyze six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Protocol (Intermediate Precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.
-
Protocol (Signal-to-Noise): Determine the concentration that yields a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.
-
Acceptance Criteria: These values establish the limits at which the analyte can be reliably detected and quantified, respectively.
Data Presentation
The following tables summarize the typical parameters and acceptance criteria for a validated HPLC method.
Table 1: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
|---|---|
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| RSD of Peak Area | ≤ 2.0% (for n=6) |
| RSD of Retention Time | ≤ 1.0% (for n=6) |
Table 2: Summary of Method Validation Results (Template)
| Validation Parameter | Specification / Acceptance Criteria | Typical Result |
|---|---|---|
| Specificity | No interference at analyte RT | Complies |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | Established |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Precision (Repeatability) | RSD ≤ 2.0% | 0.8% |
| Precision (Intermediate) | RSD ≤ 2.0% | 1.2% |
| LOD | Report Value (e.g., S/N = 3) | ~0.1 µg/mL |
| LOQ | Report Value (e.g., S/N = 10) | ~0.3 µg/mL |
Visualizations
The following diagrams illustrate the workflow for sample analysis and the logical flow of the HPLC system.
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Logical flow diagram of the HPLC analysis process.
References
- 1. database.ich.org [database.ich.org]
- 2. qbdgroup.com [qbdgroup.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Ascentis® Express RP-Amide HPLC Columns [sigmaaldrich.com]
- 5. Absorption [1,4-Dimethoxy Benzene] | AAT Bioquest [aatbio.com]
- 6. ACP - Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution [acp.copernicus.org]
- 7. acp.copernicus.org [acp.copernicus.org]
- 8. benchchem.com [benchchem.com]
- 9. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. organomation.com [organomation.com]
- 11. m.youtube.com [m.youtube.com]
Application Note: A High-Throughput Kinetic Assay for Catechol-O-Methyltransferase (COMT) Utilizing the Fluorogenic Substrate 3-BTD
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for a continuous kinetic assay of Catechol-O-Methyltransferase (COMT) activity using the fluorogenic substrate 3-BTD. COMT is a critical enzyme in the metabolism of catecholamines and other catechol-containing compounds, making it a significant target in drug discovery for neurological and psychiatric disorders.[1][2] This assay relies on the COMT-catalyzed O-methylation of the non-fluorescent 3-BTD to the highly fluorescent product 3-BTMD, allowing for real-time monitoring of enzyme activity. The protocol is optimized for a microplate format, enabling high-throughput screening of potential COMT inhibitors and detailed kinetic characterization.
Introduction
Catechol-O-methyltransferase (COMT) is a ubiquitous enzyme that plays a crucial role in the inactivation of catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine.[3] It catalyzes the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of a catechol substrate.[1][4] Due to its importance in neurotransmitter regulation, COMT is a key therapeutic target for various central nervous system disorders, including Parkinson's disease.[1][2]
Traditional methods for measuring COMT activity often involve chromatographic or radiometric endpoints, which can be laborious and not well-suited for high-throughput applications. This application note describes a sensitive and continuous fluorescent assay for COMT activity. The assay utilizes 3-BTD, a substrate that upon methylation by COMT, is converted to this compound, a product with a strong fluorescent signal.[1] This allows for the direct and real-time measurement of the enzymatic reaction rate, making it an ideal platform for kinetic studies and inhibitor screening.
Principle of the Assay
The kinetic assay is based on the COMT-mediated conversion of a non-fluorescent substrate, 3-BTD, into a highly fluorescent product, this compound. The rate of increase in fluorescence intensity is directly proportional to the COMT enzyme activity. The reaction requires the presence of the methyl donor S-adenosyl-L-methionine (SAM) and a divalent cation, typically magnesium (Mg²⁺), which is essential for the catalytic activity of COMT.[4][5] The reaction progress is monitored continuously using a fluorescence microplate reader.
The COMT-catalyzed reaction with 3-BTD follows an ordered sequential kinetic mechanism.[1][4] First, SAM binds to the enzyme, followed by the binding of Mg²⁺ and then the substrate, 3-BTD. After the methyl transfer, the products are released in a specific order: this compound, Mg²⁺, and finally S-adenosyl-L-homocysteine (SAH).[4]
Signaling Pathway Diagram
Caption: Ordered sequential mechanism of COMT-catalyzed methylation of 3-BTD.
Materials and Reagents
-
Recombinant human S-COMT
-
3-BTD (substrate)
-
S-Adenosyl-L-methionine (SAM)
-
Magnesium Chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Tris-HCl buffer
-
DMSO (for compound dilution)
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader with excitation at ~390 nm and emission at ~510 nm.
Experimental Protocol
The following protocol is a general guideline for performing a kinetic assay of COMT in a 96-well format. The final concentrations of reagents should be optimized for the specific experimental conditions and enzyme source.
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Enzyme Solution: Prepare a working solution of recombinant human S-COMT in Assay Buffer. The final concentration should be determined empirically, but a starting concentration of 2.0 µg/mL can be used. Keep the enzyme solution on ice.
-
Substrate (3-BTD) Stock Solution: Prepare a 10 mM stock solution of 3-BTD in DMSO.
-
Co-substrate (SAM) Stock Solution: Prepare a 20 mM stock solution of SAM in Assay Buffer. Prepare fresh daily.
-
MgCl₂ Stock Solution: Prepare a 500 mM stock solution of MgCl₂ in deionized water.
-
DTT Stock Solution: Prepare a 100 mM stock solution of DTT in deionized water. Prepare fresh daily.
Assay Procedure
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing Assay Buffer, MgCl₂, DTT, and SAM. The final concentrations in the 100 µL reaction volume should be:
-
5 mM MgCl₂
-
1 mM DTT
-
200 µM SAM
-
-
Dispense Reagents:
-
Add 80 µL of the reaction mixture to each well of a 96-well plate.
-
For inhibitor studies, add 10 µL of the inhibitor solution (dissolved in DMSO and diluted in Assay Buffer) or vehicle control to the appropriate wells.
-
To initiate the reaction, add 10 µL of the 3-BTD substrate solution at various concentrations (e.g., ranging from 0.02 to 5.0 µM for Km determination). For a standard activity assay, a concentration of 2 µM 3-BTD can be used.
-
-
Initiate the Reaction: Start the enzymatic reaction by adding 10 µL of the COMT enzyme solution to each well.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity (Excitation: 390 nm, Emission: 510 nm) every 30-60 seconds for 15-30 minutes.
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Catechol-O-methyltransferase - Wikipedia [en.wikipedia.org]
- 4. Multisubstrate-based system: a kinetic mechanism study of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interspecies comparison in the COMT-mediated methylation of 3-BTD - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Bomedemstat (IMG-7289) in Personalized Medicine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bomedemstat (also known as IMG-7289 and MK-3543) is an investigational, orally bioavailable, irreversible small molecule inhibitor of lysine-specific demethylase 1 (LSD1).[1] LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in oncogenesis by regulating gene expression through the demethylation of mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2).[2] Dysregulation of LSD1 activity is implicated in the pathogenesis of various cancers, particularly myeloproliferative neoplasms (MPNs) such as essential thrombocythemia (ET) and myelofibrosis (MF).[3][4]
Bomedemstat's mechanism of action involves the inhibition of LSD1, leading to an increase in H3K4 methylation. This, in turn, alters gene expression to suppress tumor cell growth and induce apoptosis.[1] These application notes provide detailed protocols for assessing the anti-proliferative and differentiation effects of Bomedemstat in both in vitro and in vivo models, with a focus on its application in personalized medicine research for MPNs.
Mechanism of Action and Signaling Pathway
Bomedemstat exerts its therapeutic effects by targeting the epigenetic regulator LSD1. In hematopoiesis, LSD1 is essential for the self-renewal of malignant myeloid cells and is a key regulator of myeloid progenitor differentiation.[5][6] Specifically, LSD1 forms a complex with Growth Factor Independence 1B (GFI1B) to repress genes that would otherwise drive hematopoietic progenitors towards non-megakaryocytic lineages. By inhibiting LSD1, Bomedemstat disrupts this repressive complex, leading to the expression of genes that promote the maturation of megakaryocytes, the precursors to platelets.[7] This targeted epigenetic modulation is a novel therapeutic strategy for MPNs, which are often characterized by dysregulated megakaryopoiesis.[7]
Quantitative Data
Preclinical In Vitro Efficacy of LSD1 Inhibitors
| Cell Line | Cancer Type | Compound | IC50 (µM) | Citation |
| MV4-11 | Acute Myeloid Leukemia | ORY-1001 | 0.018 | [8] |
| THP-1 | Acute Myeloid Leukemia | GSK-690 | ~10 | [8] |
| A549 | Lung Carcinoma | Compound 164d | 0.0181 | [9] |
| MCF-7 | Breast Cancer | Compound 164d | 10.5 | [9] |
Clinical Efficacy of Bomedemstat in Myelofibrosis (Phase 1/2 Study)
| Parameter | Result | Patient Cohort | Citation |
| Spleen Volume Reduction (SVR) | 50% of patients had a reduction | Evaluable patients (N=14) after cycle 1 | [10] |
| Total Symptom Score (TSS) Reduction | 79% of patients recorded a reduction | Evaluable patients (N=11) after cycle 1 | [10] |
| TSS Reduction ≥50% | 21% of patients | Evaluable patients (N=11) after cycle 1 | [10] |
| Bone Marrow Fibrosis Improvement | 2 out of 13 patients showed improvement | Patients evaluated at Day 84 | [10] |
| Hemoglobin Improvement | 70% of evaluable patients had stable or improved hemoglobin | Evaluable patients (N=30) at 24 weeks | [11] |
| JAK2 Mutant Allele Frequency (MAF) Reduction | 45% of patients showed a reduction | 22 patients with serial tracking of 49 VAFs | [11] |
| ASXL1 MAF Reduction | Greatest sensitivity to Bomedemstat | 22 patients with serial tracking of 49 VAFs | [11] |
Clinical Efficacy of Bomedemstat in Essential Thrombocythemia (Phase 2b Study)
| Parameter | Result | Patient Cohort | Citation |
| Platelet Count ≤400x10⁹/L | 91% of patients achieved this | Patients treated for ≥12 weeks (N=34) | [12] |
| Durable Response (Platelet count ≤400x10⁹/L for ≥12 weeks) | 83% of patients | Patients treated for >24 weeks (N=24) | [12] |
| White Blood Cell (WBC) Count <10x10⁹/L | 89% of patients with baseline leukocytosis | Patients with Day 1 WBC ≥10x10⁹/L (N=9) | [12] |
| Symptom Improvement (TSS Reduction) | 69% of patients showed reductions | Patients with baseline TSS ≥10 treated for 12 weeks (N=16) | [12] |
| JAK2 and CALR MAF Reduction | 87% of patients had a decrease at Week 24 | Evaluable patients (N=14) | [12] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay using WST-1
This protocol outlines a method to determine the anti-proliferative effects of Bomedemstat on cancer cell lines.
Materials:
-
Myeloproliferative neoplasm cell lines (e.g., HEL, K562, SET-2)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Bomedemstat (IMG-7289)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well clear-bottom microplates
-
WST-1 cell proliferation reagent
-
Microplate reader
Procedure:
-
Cell Culture: Maintain cell lines in a 37°C, 5% CO₂ incubator. Ensure cells are in the logarithmic growth phase before starting the experiment.
-
Bomedemstat Preparation: Prepare a 10 mM stock solution of Bomedemstat in DMSO. Store at -20°C.
-
Cell Seeding: a. Harvest and count cells. b. Seed 2,000-5,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Treatment: a. Prepare serial dilutions of Bomedemstat in complete medium. A suggested concentration range is 0.01 µM to 10 µM. b. Add 100 µL of the Bomedemstat dilutions to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO₂.
-
WST-1 Assay: a. Add 10 µL of WST-1 reagent to each well. b. Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: In Vitro Megakaryocyte Differentiation Assay
This protocol is for assessing the effect of Bomedemstat on the differentiation of hematopoietic stem and progenitor cells (HSPCs) into megakaryocytes.
Materials:
-
Human CD34+ HSPCs
-
Megakaryocyte differentiation medium (e.g., StemSpan SFEM II supplemented with thrombopoietin (TPO), stem cell factor (SCF), and IL-6)
-
Bomedemstat
-
Flow cytometry antibodies (e.g., anti-CD41a, anti-CD42b)
-
Flow cytometer
Procedure:
-
HSPC Culture: Culture CD34+ HSPCs in megakaryocyte differentiation medium.
-
Treatment: Add Bomedemstat at various concentrations (e.g., 10 nM, 100 nM, 1 µM) to the culture medium.
-
Incubation: Culture the cells for 10-14 days, refreshing the medium and Bomedemstat every 3-4 days.
-
Flow Cytometry Analysis: a. Harvest cells and stain with fluorescently labeled antibodies against CD41a and CD42b. b. Analyze the percentage of CD41a+/CD42b+ cells (mature megakaryocytes) using a flow cytometer.
-
Data Analysis: Compare the percentage of mature megakaryocytes in Bomedemstat-treated cultures to vehicle-treated controls.
Protocol 3: In Vivo Myelofibrosis Mouse Model Study
This protocol describes the use of a JAK2V617F-driven mouse model to evaluate the in vivo efficacy of Bomedemstat.[13]
Materials:
-
JAK2V617F myeloproliferative neoplasm mouse model[13]
-
Bomedemstat
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Tools for blood collection and spleen/liver weight measurement
-
Reagents for bone marrow fibrosis staining (Gomori's silver stain) and qPCR for allele burden
Procedure:
-
Animal Model: Establish the JAK2V617F-driven myelofibrosis mouse model.[13]
-
Treatment: Once the disease is established, treat mice with Bomedemstat (e.g., 45 mg/kg) or vehicle via oral gavage once daily for a specified period (e.g., 28 or 56 days).[1]
-
Monitoring: a. Monitor animal health and body weight regularly. b. Collect peripheral blood periodically for complete blood counts.
-
Endpoint Analysis: a. At the end of the study, euthanize the mice and measure spleen and liver weights. b. Collect femurs for histopathological analysis of bone marrow fibrosis using Gomori's silver stain.[13] c. Determine the JAK2V617F allele burden in peripheral blood and bone marrow using quantitative PCR.[13]
-
Data Analysis: Compare the hematological parameters, organ weights, bone marrow fibrosis scores, and allele burden between the Bomedemstat-treated and vehicle-treated groups.
Application in Personalized Medicine
The use of Bomedemstat in personalized medicine for MPNs is centered on the genetic landscape of the patient's disease. The driver mutations in MPNs, primarily in JAK2, CALR, and MPL, and the presence of other high-risk mutations (e.g., ASXL1, EZH2, IDH1/2) can influence disease phenotype and potentially the response to therapy.[14][15]
Key Considerations for Personalized Application:
-
Biomarker-Guided Dosing: The on-target effect of Bomedemstat is a reduction in platelet count due to its role in megakaryocyte differentiation. This allows for the use of platelet count as a pharmacodynamic biomarker to guide individualized dose titration.[10]
-
Monitoring Molecular Response: Clinical studies have shown that Bomedemstat can reduce the mutant allele frequency of driver mutations like JAK2 and high-risk mutations such as ASXL1.[11] Monitoring changes in MAF can provide an indication of treatment efficacy at the molecular level.
-
Patient Stratification: While further research is needed, the specific mutational profile of a patient may predict their response to Bomedemstat. For instance, preclinical models and clinical data suggest that cells with JAK2 mutations and clones with ASXL1 mutations are sensitive to Bomedemstat.[11]
Bomedemstat represents a promising targeted therapy for myeloproliferative neoplasms, with a distinct epigenetic mechanism of action. The protocols and data presented in these application notes provide a framework for researchers and drug development professionals to investigate the efficacy and personalized application of Bomedemstat in preclinical and clinical settings. Further research into the interplay between patient-specific mutations and response to Bomedemstat will be crucial for optimizing its use in personalized medicine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. merck.com [merck.com]
- 4. onclive.com [onclive.com]
- 5. researchgate.net [researchgate.net]
- 6. d1fdloi71mui9q.cloudfront.net [d1fdloi71mui9q.cloudfront.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Novel Targeted Agents for the Treatment of Myelofibrosis - The ASCO Post [ascopost.com]
- 12. P1033: A PHASE 2 STUDY OF THE LSD1 INHIBITOR IMG-7289 (BOMEDEMSTAT) FOR THE TREATMENT OF ESSENTIAL THROMBOCYTHEMIA (ET) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Hematopoietic Stem Cells: The lasting influence of LSD1 in the blood | eLife [elifesciences.org]
- 15. In vitro generation of megakaryocytes from engineered mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3-BTMD Fluorescence Measurement
Welcome to the technical support center for 3-BTMD (3-Bromotrimethylammoniobimane, also known as qBBr) fluorescence measurements. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: 3-Bromotrimethylammoniobimane (this compound or qBBr) is a fluorescent probe used for the detection and quantification of thiols (sulfhydryl groups, -SH) in biological samples. It is a small, cell-impermeant molecule that becomes fluorescent upon reaction with thiols, such as those found in cysteine residues of proteins and in the antioxidant glutathione. Its positive charge generally restricts its reactivity to thiols on the outer surface of cells or in cell lysates.
Q2: What are the spectral properties of this compound-thiol adducts?
Q3: Is this compound cell-permeable?
A3: No, due to its quaternary ammonium (B1175870) group, this compound is positively charged and generally considered cell-impermeant. This property makes it useful for selectively labeling thiols on the extracellular surface of intact cells or for assays using cell lysates.
Q4: How stable is the this compound dye and its stock solution?
A4: this compound, like other bromobimanes, should be stored desiccated and protected from light to prevent degradation. Stock solutions are typically prepared in an organic solvent like DMSO or acetonitrile (B52724) and should be stored at -20°C or colder, protected from light and moisture. For best results, use freshly prepared working solutions for labeling experiments.
Troubleshooting Guide
This guide addresses common problems encountered during this compound fluorescence measurements in a question-and-answer format.
Low or No Fluorescence Signal
Q: I am not seeing any fluorescent signal after labeling with this compound. What could be the issue?
A: Several factors could lead to a lack of signal. Consider the following possibilities and solutions:
-
Inactive this compound Reagent: The reagent may have degraded due to improper storage (exposure to light or moisture).
-
Solution: Use a fresh vial of this compound or prepare a fresh stock solution. Always store the reagent and its solutions protected from light and moisture.
-
-
Insufficient Thiol Concentration: The concentration of accessible thiols in your sample may be too low.
-
Solution: Increase the amount of sample (e.g., protein concentration in lysate). For protein labeling, ensure that disulfide bonds are reduced to free thiols if you intend to measure total thiol content.
-
-
Suboptimal Labeling Conditions: The pH of the reaction buffer can significantly affect the labeling efficiency. The reaction of bimanes with thiols is most efficient at a pH between 7 and 8.
-
Solution: Ensure your labeling buffer is within the optimal pH range.
-
-
Incorrect Instrument Settings: The excitation and emission wavelengths on your fluorometer or microscope may not be set correctly for the this compound-thiol adduct.
-
Solution: Use the appropriate filter sets or monochromator settings for bimane fluorescence (see Data Presentation section). Ensure the gain and exposure time are optimized for your sample.[1]
-
High Background Fluorescence
Q: My background fluorescence is very high, making it difficult to distinguish the signal from my sample. What can I do?
A: High background can obscure your signal. Here are some common causes and their solutions:
-
Autofluorescence: Biological samples, particularly cell culture media and some cellular components (like NADH and flavins), can exhibit intrinsic fluorescence in the same spectral region as bimanes.[2]
-
Solution: Include an unlabeled control sample to measure the level of autofluorescence and subtract it from your labeled samples. If possible, perform the measurement in a buffer with low intrinsic fluorescence, such as phosphate-buffered saline (PBS). For cell-based assays, consider using phenol (B47542) red-free media.[3]
-
-
Excess Unreacted this compound: While this compound is essentially non-fluorescent before reacting with thiols, very high concentrations might contribute to background noise.
-
Solution: Optimize the concentration of this compound used for labeling. After labeling, remove excess probe by washing (for cells) or using size-exclusion chromatography (for proteins).
-
-
Contaminated Reagents or Buffers: Impurities in your buffers or reagents can be a source of background fluorescence.
-
Solution: Use high-purity reagents and freshly prepared buffers. Filter buffers to remove any particulate matter.
-
Signal Instability and Photobleaching
Q: The fluorescence signal decreases over time while I am taking measurements. What is happening and how can I prevent it?
A: This phenomenon is likely due to photobleaching, the light-induced destruction of the fluorophore.
-
Cause: Prolonged or high-intensity excitation light can lead to the photochemical degradation of the this compound-thiol adduct.
-
Solutions:
-
Reduce Excitation Intensity: Use the lowest possible excitation light intensity that still provides a detectable signal.
-
Minimize Exposure Time: Limit the duration of light exposure by taking measurements quickly. For microscopy, use shorter exposure times and acquire images efficiently.[1]
-
Use Antifade Reagents: For fixed samples in fluorescence microscopy, use a mounting medium containing an antifade reagent.
-
Work in the Dark: Protect labeled samples from ambient light as much as possible.[1]
-
-
Inconsistent or Non-Reproducible Results
Q: I am getting variable results between experiments. How can I improve the reproducibility of my this compound assay?
A: Consistency in your experimental protocol is key to obtaining reproducible data.
-
Inconsistent Sample Preparation: Variations in cell number, protein concentration, or sample handling can lead to variability.
-
Solution: Standardize your sample preparation protocol. Accurately quantify cell numbers or protein concentrations before each experiment.
-
-
Variable Labeling Conditions: Fluctuations in incubation time, temperature, or pH can affect the labeling reaction.
-
Solution: Maintain consistent incubation times and temperatures. Prepare fresh buffers and verify the pH before each use.
-
-
Instrument Variability: Changes in lamp intensity or detector sensitivity can affect measurements over time.
-
Solution: Calibrate your fluorometer or microscope regularly using standard fluorescent beads or a stable fluorescent solution.
-
Data Presentation
The following table summarizes the key photophysical properties of bimane-thiol adducts. Note that specific values for this compound are not extensively published; therefore, data for the closely related monobromobimane (B13751) (mBBr) is provided as a reference.
| Property | Value (for mBBr-thiol adduct) | Notes |
| Excitation Maximum (λex) | ~380 - 395 nm | The exact maximum can vary slightly depending on the thiol it reacts with and the solvent environment.[4][5] |
| Emission Maximum (λem) | ~475 - 490 nm | The emission is in the blue-green region of the spectrum.[5][6] |
| Quantum Yield (Φ) | Varies | Can range from moderate to high, and is influenced by the local environment of the adduct. |
| Extinction Coefficient (ε) | Varies | Depends on the specific thiol adduct formed. |
Experimental Protocols
Protocol 1: General Labeling of Protein Thiols in Solution
This protocol is for labeling purified proteins or proteins in cell lysates with this compound.
-
Sample Preparation:
-
Dissolve the protein sample in a suitable buffer (e.g., 100 mM Tris-HCl or HEPES) at a pH of 7.0-7.5. A typical protein concentration is 1-10 mg/mL.
-
(Optional) To label all cysteine residues, including those in disulfide bonds, reduce the sample by adding a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20-30 minutes at room temperature. DTT can also be used, but excess DTT must be removed before adding this compound as it will react with the probe.
-
-
This compound Stock Solution:
-
Prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or acetonitrile. Store this solution at -20°C, protected from light.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution to achieve a final 10-20 fold molar excess of the probe over the estimated thiol concentration.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Stopping the Reaction and Removing Excess Probe:
-
The reaction can be stopped by adding a small molecule thiol like β-mercaptoethanol or by removing the unreacted this compound.
-
Separate the labeled protein from the unreacted probe using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.
-
-
Fluorescence Measurement:
-
Measure the fluorescence of the labeled protein using a fluorometer or plate reader with excitation set to ~390 nm and emission to ~480 nm.
-
Protocol 2: Labeling of Surface Thiols on Intact Cells
This protocol is for labeling thiols on the outer surface of live cells in suspension.
-
Cell Preparation:
-
Harvest cells and wash them twice with a suitable buffer, such as PBS (phosphate-buffered saline), to remove any interfering substances from the culture medium.
-
Resuspend the cells in the same buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
-
This compound Working Solution:
-
Dilute the this compound stock solution in the cell suspension buffer to the desired final labeling concentration (typically in the low micromolar range, which should be optimized for your cell type and experimental conditions).
-
-
Labeling Reaction:
-
Add the this compound working solution to the cell suspension.
-
Incubate for 15-30 minutes at room temperature or 37°C, protected from light. The optimal time and temperature should be determined empirically.
-
-
Washing:
-
After incubation, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Remove the supernatant containing the unreacted probe.
-
Wash the cells two to three times with fresh buffer to remove any remaining unbound this compound.
-
-
Analysis:
-
Resuspend the final cell pellet in buffer for analysis.
-
The fluorescence of the labeled cells can be measured using a fluorescence microscope, a flow cytometer, or a plate reader.
-
Visualizations
Cellular Thiol Redox Signaling
Cellular thiol status is a critical aspect of redox signaling, influencing a wide range of cellular processes. This compound can be used to probe changes in the cellular thiol pool under various conditions. The following diagram illustrates a simplified overview of the major cellular redox systems that maintain thiol homeostasis.
Caption: Major cellular thiol redox systems maintaining homeostasis.
Experimental Workflow for this compound Labeling and Measurement
The following diagram outlines the general workflow for a typical this compound fluorescence measurement experiment.
References
- 1. Bright and bold: Exploring the photophysical properties of push-pull Bimanes - American Chemical Society [acs.digitellinc.com]
- 2. cris.tau.ac.il [cris.tau.ac.il]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Green innovative fluorescence approach for the feasible and reliable assay of thiol-containing drugs; captopril as a model - PMC [pmc.ncbi.nlm.nih.gov]
how to reduce background noise in 3-BTMD assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in 3-BTMD [3-(Benzo[d]thiazol-2-yl)-7-hydroxy-8-methoxy-2H-chromen-2-one] assays.
Understanding the this compound Assay and Background Noise
The this compound assay is a fluorescence-based method used to measure the activity of the enzyme Catechol-O-methyltransferase (COMT). COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a catechol substrate. In this specific assay, the non-fluorescent substrate 3-(benzo[d]thiazol-2-yl)-7,8-dihydroxy-2H-chromen-2-one (3-BTD) is converted by COMT into the highly fluorescent product this compound. The intensity of the fluorescence signal is directly proportional to the COMT enzyme activity.
High background noise in this assay refers to any unwanted fluorescence signal that is not generated by the specific enzymatic reaction. This background fluorescence can mask the true signal from COMT activity, leading to reduced assay sensitivity, a poor signal-to-noise ratio, and inaccurate quantification of enzyme activity.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: What are the primary sources of high background fluorescence in my this compound assay?
High background fluorescence can originate from several sources:
-
Autofluorescence: Endogenous fluorescence from biological samples (e.g., cell lysates, tissue homogenates), components of the culture media (like phenol (B47542) red and riboflavin), and the assay reagents themselves.
-
Nonspecific Binding: The fluorescent product (this compound) or the substrate (3-BTD) may bind non-specifically to the surfaces of the microplate wells.
-
Substrate Impurity or Degradation: The 3-BTD substrate may contain fluorescent impurities or degrade over time, leading to a higher background signal.
-
Instrumental Noise: The fluorescence plate reader itself can be a source of electronic noise, especially at high gain settings.
-
Well-to-Well Crosstalk: Signal from a well with high fluorescence can bleed over into adjacent wells.
-
Assay Plate Material: The type of microplate used can significantly contribute to background fluorescence. Standard polystyrene plates, especially clear or white ones, are known to have higher autofluorescence compared to specialized black plates.
Q2: My blank wells (containing only buffer and substrate) show high fluorescence. What could be the cause?
High fluorescence in blank wells points to an issue with the assay components or the microplate itself.
-
Contaminated Reagents: Your assay buffer or other reagents may be contaminated with a fluorescent substance. Prepare fresh solutions using high-purity water and analytical-grade reagents.
-
Substrate Instability: The 3-BTD substrate may be degrading. Prepare the substrate solution fresh before each experiment and protect it from light. You can test for substrate degradation by running a control with only the substrate and buffer.
-
Inappropriate Microplate: If you are not using black, opaque-walled microplates, the plate itself could be a major source of background fluorescence. Clear and white plates are not recommended for fluorescence assays due to high autofluorescence and light scattering.
Q3: How can I minimize autofluorescence from my biological sample?
Cellular components like NADH and flavins can contribute to background fluorescence.
-
Optimize Sample Concentration: Use the lowest concentration of your biological sample (e.g., cell lysate) that still provides a detectable and robust signal for COMT activity.
-
Include Proper Controls: Always run control wells that contain your biological sample but lack the 3-BTD substrate. This will allow you to quantify the level of autofluorescence from your sample alone.
Q4: What are the best practices for setting up the fluorescence plate reader to minimize background?
Incorrect instrument settings can amplify background noise.
-
Optimize Gain Setting: The gain setting on the plate reader amplifies the fluorescence signal. While a higher gain can increase the signal from your sample, it will also amplify the background noise. It is crucial to optimize the gain using a positive control (a well with expected high COMT activity) to ensure the signal is within the linear range of the detector without being saturated.
-
Wavelength Selection: Ensure that the excitation and emission wavelengths are set correctly for this compound. For this compound, the recommended excitation wavelength is around 390 nm, and the emission wavelength is approximately 510 nm.
-
Use a Plate Reader with Bottom-Reading Capability: If you are using microplates with clear bottoms, a plate reader with bottom-reading capabilities can sometimes reduce background noise originating from the meniscus of the liquid in the well.
Data Presentation: Impact of Assay Conditions on Signal-to-Noise Ratio
The following table summarizes the expected impact of various experimental parameters on the signal-to-noise ratio in a typical this compound assay.
| Parameter | Condition A | Signal-to-Noise Ratio (Arbitrary Units) | Condition B | Signal-to-Noise Ratio (Arbitrary Units) | Rationale |
| Microplate Type | Clear Polystyrene | Low | Black, Opaque-Walled | High | Black plates reduce autofluorescence and prevent well-to-well crosstalk. |
| Gain Setting | Too High | Low | Optimized | High | An excessively high gain amplifies background noise more than the signal, leading to saturation. |
| Substrate Solution | Old, Exposed to Light | Low | Freshly Prepared | High | Fresh substrate minimizes the contribution of fluorescent degradation products to the background. |
| Washing Steps | Insufficient | Low | Optimized | High | Proper washing removes unbound fluorescent molecules, reducing background signal. |
| Sample Concentration | Too High | Low | Optimized | High | High concentrations of biological samples can increase autofluorescence. |
Experimental Protocols
Protocol for COMT Inhibition Assay using 3-BTD
This protocol is adapted from a published study on COMT inhibitors and can be used as a starting point for optimizing your this compound assay.[1]
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
MgCl₂ Solution: 50 mM
-
DTT (Dithiothreitol) Solution: 40 mM
-
3-BTD Substrate Solution: 0.2 µM
-
SAM (S-adenosyl-L-methionine) Solution: 2 mM
-
Recombinant Human S-COMT Enzyme: 1.75 µg/mL (final concentration)
-
Stop Solution: 0.1% formic acid in ice-cold acetonitrile
Procedure:
-
Prepare the incubation mixture in a total volume of 200 µL per well in a black, opaque-walled 96-well plate. The mixture should contain the assay buffer, MgCl₂, DTT, 3-BTD substrate, and the COMT enzyme. If screening for inhibitors, add the test compounds at this stage.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the enzymatic reaction by adding the SAM solution to each well.
-
Incubate the plate at 37°C for 6 minutes.
-
Terminate the reaction by adding 200 µL of the ice-cold stop solution to each well.
-
Measure the fluorescence intensity on a microplate reader with the excitation wavelength set to 390 nm and the emission wavelength set to 510 nm.
Controls to Include:
-
Negative Control (No Enzyme): Contains all reaction components except for the COMT enzyme. This helps to determine the background fluorescence from the substrate and other reagents.
-
Positive Control: A reaction with a known potent COMT activator or a high concentration of the enzyme to ensure the assay is working correctly.
-
Vehicle Control: If testing compounds dissolved in a solvent like DMSO, include a control with the same concentration of the solvent to account for any effects of the solvent on the enzyme activity or fluorescence.
Visualizations
COMT Enzymatic Reaction Pathway
Caption: Enzymatic conversion of 3-BTD to this compound by COMT.
Troubleshooting Workflow for High Background Noise
Caption: A logical workflow for troubleshooting high background noise.
References
Technical Support Center: Overcoming Solubility Challenges of Research Compounds in Assay Buffers
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing solubility issues encountered with research compounds during in vitro assays. Poor aqueous solubility is a common hurdle that can lead to inaccurate and unreliable experimental results. The following troubleshooting guides and frequently asked questions (FAQs) offer strategies to diagnose and resolve these challenges, with a specific focus on the compound 2,3-butanedione (B143835) monoxime (BDM) as a representative example of a small molecule with moderate solubility.
Frequently Asked Questions (FAQs)
Q1: My compound, 3-BTMD, is not dissolving in my aqueous assay buffer. What should I do first?
A1: The first step is to verify the identity and purity of your compound. "this compound" is not a standard chemical identifier, which may suggest a typo or a non-standard abbreviation. We will proceed using 2,3-butanedione monoxime (BDM), a compound with known solubility challenges, as an illustrative example.
After confirming the compound's identity, the initial and most common step is to prepare a high-concentration stock solution in an organic solvent, typically dimethyl sulfoxide (B87167) (DMSO).[1][2][3] This stock can then be diluted into the aqueous assay buffer to the final desired concentration. It is crucial to ensure the final concentration of the organic solvent is low enough (typically <1%) to not affect the biological assay.[3]
Q2: I prepared a DMSO stock solution, but my compound precipitates when I dilute it into my aqueous buffer. Why is this happening and how can I fix it?
A2: This phenomenon, known as precipitation upon dilution, is common for hydrophobic compounds.[1][3][4][5] It occurs because the compound is highly soluble in the organic solvent but poorly soluble in the aqueous buffer. When the DMSO is diluted, the compound is exposed to the aqueous environment and crashes out of solution.
Here are several strategies to address this:
-
Optimize the Dilution Method: Instead of adding the DMSO stock directly to the buffer, try adding the buffer to the DMSO stock solution stepwise while vortexing.[5] This gradual change in solvent polarity can sometimes prevent precipitation.
-
Sonication and Heating: After dilution, sonicating the solution or gently warming it to 37°C can help redissolve the precipitate.[1] However, ensure your compound is stable at elevated temperatures.
-
Reduce the Final Concentration: Your desired final concentration may be above the compound's kinetic solubility limit in the assay buffer. Try performing a serial dilution to determine the highest concentration that remains in solution.
-
Adjust the Assay Buffer Composition: Modifying the pH of the buffer or including additives can improve solubility.
Q3: What components can I add to my assay buffer to improve the solubility of my compound?
A3: Several additives can be incorporated into your assay buffer to enhance compound solubility:
-
Co-solvents: Besides the DMSO from your stock solution, other water-miscible organic solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) can be included in the buffer composition, though their compatibility with the assay must be verified.[][7][8]
-
pH Adjustment: For ionizable compounds, adjusting the buffer's pH can significantly impact solubility.[][7][9][10] For acidic compounds, a higher pH increases solubility, while for basic compounds, a lower pH is beneficial.
-
Detergents: Low concentrations of non-ionic detergents, such as Tween-20 or Triton X-100 (typically 0.01-0.05%), can help solubilize hydrophobic compounds by forming micelles.[9][11] However, be cautious as detergents can interfere with some biological assays, particularly those involving cell membranes.[9]
Q4: How can I determine the solubility of my compound in a specific buffer?
A4: You can determine the kinetic solubility of your compound, which is more relevant for in vitro assays than thermodynamic solubility.[12] A common method is a high-throughput kinetic solubility assay. This involves preparing a dilution series of your compound in the buffer, incubating for a set period, removing any precipitate by filtration or centrifugation, and then quantifying the concentration of the dissolved compound in the supernatant using techniques like HPLC or UV-Vis spectroscopy.[12][13]
Troubleshooting Guide: Compound Solubility Issues
If you are experiencing problems with compound solubility, follow this step-by-step guide to identify and resolve the issue.
Problem: Compound is insoluble or precipitates in the assay buffer.
Step 1: Verify Compound Identity and Prepare a High-Concentration Stock Solution.
-
Action: Confirm the chemical name and CAS number of your compound. Prepare a stock solution (e.g., 10-50 mM) in 100% DMSO.[1][2][5]
-
Tip: Ensure the DMSO is of high purity and anhydrous, as water absorption can reduce its solvating power.[14]
Step 2: Optimize the Dilution into Assay Buffer.
-
Action: Test different methods of dilution. Add the DMSO stock to vigorously vortexing buffer, or add the buffer to the stock solution.
-
Tip: If precipitation occurs, try sonicating or warming the solution to 37°C for a few minutes.[1]
Step 3: Determine the Kinetic Solubility Limit.
-
Action: Perform a serial dilution of your compound in the assay buffer. Visually inspect for precipitation or use a nephelometer to detect turbidity. The highest concentration without precipitation is your approximate kinetic solubility.
-
Tip: This will help you determine a workable concentration range for your experiments.
Step 4: Modify the Assay Buffer.
-
Action: If the required concentration is above the kinetic solubility, consider modifying your buffer.
-
Tip: Always run a control to ensure that the buffer modification does not affect your assay's performance.
Step 5: Consider Alternative Solvents or Formulation Strategies.
-
Action: If DMSO is problematic or solubility is still poor, other organic solvents like ethanol can be tested.[15] For in vivo studies or complex cell-based assays, formulation strategies using cyclodextrins or lipid-based systems may be necessary.[7][16][17]
Quantitative Data Summary
The following tables provide solubility data for 2,3-butanedione monoxime (BDM) and a general guide for co-solvent concentrations in assay buffers.
Table 1: Solubility of 2,3-Butanedione Monoxime (BDM)
| Solvent/Buffer | Solubility | Reference |
| Water | 50 g/L (at 20°C) | [18] |
| Water | 10-50 mg/mL (at 18°C) | [19] |
| PBS (pH 7.2) | ~2 mg/mL | [20] |
| Ethanol | ~30 mg/mL | [20] |
| DMSO | ~30 mg/mL | [20] |
| DMSO | 20 mg/mL | [14] |
| Dimethyl formamide | ~30 mg/mL | [20] |
| Methanol | 100 mg/mL |
Table 2: General Co-Solvent and Additive Concentrations for Assay Buffers
| Additive | Typical Final Concentration | Considerations |
| DMSO | < 1% (v/v) | Can inhibit some enzymes at higher concentrations.[2][3] |
| Ethanol | < 5% (v/v) | Can affect cell viability and enzyme activity. |
| Tween-20 / Triton X-100 | 0.01 - 0.05% (v/v) | Can interfere with assays involving membranes or protein-protein interactions.[9] |
Experimental Protocols
Protocol 1: Preparation of a Compound Stock Solution in DMSO
-
Materials:
-
Compound (e.g., BDM)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Accurately weigh the desired amount of the compound into a sterile vial.
-
Add the appropriate volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock of BDM with a molecular weight of 101.1 g/mol , dissolve 1.011 mg in 1 mL of DMSO).
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.
-
If the compound does not fully dissolve, sonicate the vial for 5-10 minutes. Gentle warming to 37°C can also be applied if the compound is heat-stable.[1]
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
-
Protocol 2: Kinetic Solubility Assay by Serial Dilution and Visual Inspection
-
Materials:
-
Compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer
-
96-well clear-bottom plate
-
Multichannel pipette
-
-
Procedure:
-
Prepare a series of dilutions of your DMSO stock solution in DMSO (e.g., from 10 mM down to 0.1 mM).
-
In the 96-well plate, add a fixed volume of assay buffer to each well (e.g., 99 µL).
-
Add a small volume of each DMSO stock dilution to the corresponding wells of the assay buffer (e.g., 1 µL) to achieve a 1:100 dilution. This will result in a final DMSO concentration of 1%.
-
Mix the plate thoroughly by gentle shaking or pipetting.
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).
-
Visually inspect each well against a dark background for any signs of precipitation or turbidity.
-
The highest concentration that remains clear is the approximate kinetic solubility of the compound in that buffer. For more quantitative results, the supernatant can be analyzed by HPLC or UV-Vis spectroscopy after centrifugation of the plate to pellet any precipitate.[12]
-
Visualizations
Caption: A workflow for troubleshooting compound solubility issues.
Caption: A diagram of the PI3K/Akt signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. core.ac.uk [core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. researchgate.net [researchgate.net]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. creative-biolabs.com [creative-biolabs.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. contractpharma.com [contractpharma.com]
- 17. benchchem.com [benchchem.com]
- 18. 2,3-Butanedione monoxime, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 19. 2,3-Butanedione monoxime | C4H7NO2 | CID 6409633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
interference of other compounds with 3-BTMD fluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the fluorescent probe 3-BTD to measure Catechol-O-methyltransferase (COMT) activity via the fluorescent product 3-BTMD.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, leading to inaccurate or inconsistent results.
Problem 1: Lower than expected or no fluorescence signal.
Possible Causes and Solutions:
-
Inactive COMT Enzyme:
-
Troubleshooting Step: Verify the activity of your COMT enzyme preparation using a positive control substrate or a new batch of enzyme.
-
Solution: Ensure proper storage of the enzyme at -80°C and avoid repeated freeze-thaw cycles.
-
-
Incorrect Assay Buffer Conditions:
-
Troubleshooting Step: Check the pH and composition of your assay buffer. The optimal pH for COMT activity is typically around 7.4.
-
Solution: Prepare fresh assay buffer and confirm the final pH of the reaction mixture.
-
-
Degradation of S-adenosyl-L-methionine (SAM):
-
Troubleshooting Step: SAM is a necessary cofactor for the COMT reaction and is prone to degradation.
-
Solution: Prepare fresh solutions of SAM for each experiment and store them on ice.
-
-
Sub-optimal Concentrations of 3-BTD or SAM:
-
Troubleshooting Step: Review the recommended concentrations of the substrate (3-BTD) and cofactor (SAM) in your protocol.
-
Solution: Perform a concentration optimization experiment to determine the optimal concentrations for your specific experimental conditions.
-
-
Fluorescence Quenching of this compound:
-
Troubleshooting Step: A compound in your sample may be quenching the fluorescence of the this compound product.
-
Solution: Refer to the "Interfering Compounds" section below to identify potential quenchers. If a known quencher is present, consider sample purification steps or the use of a different assay.
-
Problem 2: High background fluorescence.
Possible Causes and Solutions:
-
Autofluorescence of Assay Components or Test Compounds:
-
Troubleshooting Step: Measure the fluorescence of a blank sample containing all assay components except the COMT enzyme. Also, measure the intrinsic fluorescence of your test compounds at the excitation (390 nm) and emission (510 nm) wavelengths of this compound.
-
Solution: Subtract the background fluorescence from your measurements. If a test compound is highly fluorescent, it may not be suitable for this assay.
-
-
Contamination of Reagents or Labware:
-
Troubleshooting Step: Ensure that all reagents and microplates are free from fluorescent contaminants.
-
Solution: Use high-purity reagents and sterile, non-fluorescent microplates (e.g., black plates for fluorescence assays).
-
Problem 3: Inconsistent or variable results.
Possible Causes and Solutions:
-
Pipetting Inaccuracies:
-
Troubleshooting Step: Inconsistent liquid handling can lead to significant variability.
-
Solution: Ensure your pipettes are calibrated and use proper pipetting techniques. Prepare a master mix of reagents to minimize pipetting errors between wells.
-
-
Temperature Fluctuations:
-
Troubleshooting Step: Enzyme kinetics are sensitive to temperature changes.
-
Solution: Ensure a stable and consistent incubation temperature throughout the experiment.
-
-
Presence of COMT Inhibitors:
-
Troubleshooting Step: Your sample may contain known or unknown inhibitors of the COMT enzyme.
-
Solution: Refer to the "Interfering Compounds" section for a list of common COMT inhibitors. If inhibition is suspected, perform dose-response experiments to confirm.
-
Diagram: Troubleshooting Logic for this compound Fluorescence Assay
Caption: A flowchart outlining the logical steps for troubleshooting common issues in this compound fluorescence assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to 3-BTD?
A1: this compound is the fluorescent product of an enzymatic reaction where the enzyme Catechol-O-methyltransferase (COMT) transfers a methyl group from S-adenosyl-L-methionine (SAM) to the substrate 3-BTD (3-Benzothiazole-daphnetin). 3-BTD itself is a fluorescent probe with different spectral properties than this compound. The increase in this compound fluorescence is directly proportional to COMT activity.
Q2: What are the excitation and emission wavelengths for this compound?
A2: The optimal excitation wavelength for this compound is approximately 390 nm, and its emission maximum is around 510 nm.
Q3: What are the main categories of compounds that can interfere with a this compound fluorescence assay?
A3: There are three primary categories of interfering compounds:
-
COMT Enzyme Inhibitors: Substances that directly inhibit the activity of the COMT enzyme will prevent the formation of this compound, leading to a decreased fluorescence signal.
-
Fluorescence Quenchers: Compounds that can decrease the fluorescence intensity of this compound through various mechanisms like collisional quenching or Förster resonance energy transfer (FRET).
-
Compounds with Spectral Overlap: Molecules that absorb light near the excitation wavelength of 3-BTD or this compound, or emit light in the same range as this compound, can cause inaccurate readings.
Q4: Can the pH of the assay buffer affect the fluorescence of this compound?
A4: Yes, the fluorescence of coumarin (B35378) derivatives like this compound can be pH-sensitive. It is crucial to maintain a stable and optimal pH (typically around 7.4) in the assay buffer to ensure consistent fluorescence measurements.
Interfering Compounds
It is critical to be aware of substances that can interfere with your assay. The following tables summarize potential interfering compounds.
Table 1: Known Inhibitors of Catechol-O-methyltransferase (COMT)
These compounds will reduce the production of this compound, leading to an apparent decrease in COMT activity.
| Compound Class | Examples | Mode of Interference |
| Nitrocatechols | Entacapone, Tolcapone, Nitecapone | Competitive inhibitors of COMT |
| Natural Products | Quercetin, Luteolin, Rosmarinic Acid | Inhibition of COMT activity |
Table 2: Potential Fluorescence Quenchers of Coumarin Derivatives
The fluorescence of this compound, a coumarin derivative, can be quenched by various substances. The efficiency of quenching depends on the concentration of the quencher and the specific experimental conditions.
| Compound Class | Examples | Potential Quenching Mechanism |
| Halide Ions | Iodide (I⁻), Bromide (Br⁻) | Collisional quenching |
| Aromatic Amines | Aniline, Tryptophan | Electron transfer |
| Nitroxide Radicals | TEMPO and its derivatives | Radical-induced quenching |
| Heavy Metal Ions | Copper (Cu²⁺), Iron (Fe³⁺) | Static and dynamic quenching |
Table 3: Compounds with Potential Spectral Overlap with this compound (Ex: ~390 nm, Em: ~510 nm)
The presence of these compounds in your sample can lead to artificially high fluorescence readings.
| Compound | Excitation Max (nm) | Emission Max (nm) | Notes |
| Y021-1044 | ~400 | ~510 | A known fluorescent probe.[1] |
| Quinine | ~350 | ~460 | A common fluorescent standard with a broad emission spectrum.[2] |
| Certain Fluorescent Drugs | Varies | Varies | Some drugs, like doxorubicin, have broad absorption and emission spectra that could potentially overlap. |
Experimental Protocols
Key Experiment: COMT Activity Assay using 3-BTD
This protocol provides a general framework for measuring COMT activity. Optimal conditions may vary depending on the specific enzyme source and experimental goals.
Materials:
-
Recombinant human COMT enzyme
-
3-BTD (substrate)
-
S-adenosyl-L-methionine (SAM) (cofactor)
-
Assay Buffer: 50 mM Phosphate Buffer (pH 7.4) containing 1 mM MgCl₂
-
Test compounds (and vehicle control, e.g., DMSO)
-
Black, clear-bottom 96-well or 384-well plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of 3-BTD and SAM in an appropriate solvent (e.g., DMSO for 3-BTD, water for SAM).
-
Prepare serial dilutions of test compounds.
-
-
Assay Reaction:
-
To each well of the microplate, add the following in order:
-
Assay Buffer
-
Test compound or vehicle control
-
COMT enzyme solution
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding a solution containing both 3-BTD and SAM.
-
The final concentrations in the well should be optimized, but a starting point could be: 1-10 µM 3-BTD and 100-200 µM SAM.
-
-
Fluorescence Measurement:
-
Immediately after adding the substrate/cofactor mix, start monitoring the fluorescence intensity at an excitation wavelength of 390 nm and an emission wavelength of 510 nm.
-
Take readings every 1-2 minutes for a total of 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence per unit time) for each well.
-
Compare the reaction rates in the presence of test compounds to the vehicle control to determine the percent inhibition or activation.
-
Diagram: COMT Enzyme Assay Workflow
Caption: A step-by-step workflow for performing a COMT enzymatic assay using the 3-BTD fluorescent probe.
References
improving the sensitivity of 3-BTMD detection
Technical Support Center: 3-BTMD Detection
Welcome to the technical support center for the detection of this compound (Benzyltrimethylammonium dichloroiodate). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity of your this compound detection experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound, or Benzyltrimethylammonium dichloroiodate, is an aliphatic hydrocarbon. It has a molecular weight of 348.05 g/mol [1]. As a small organic molecule, its detection often relies on common analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detectors, as well as immunoassays like ELISA.
Q2: We are observing a weak or no signal for this compound in our assay. What are the possible causes?
A2: A weak or absent signal can stem from several factors. Common issues include problems with sample preparation leading to low analyte concentration, suboptimal instrument settings, reagent degradation, or issues with the detection system itself. For chromatographic methods, it could be due to injector blockage, carrier gas flow issues, or detector malfunction[2]. In immunoassays, insufficient incubation times or temperatures, or improperly prepared reagents are frequent culprits[3][4].
Q3: How can we improve the signal-to-noise (S/N) ratio for our this compound analysis?
A3: Improving the signal-to-noise ratio is key for enhancing sensitivity. This can be achieved by either increasing the signal strength or reducing the background noise. To increase the signal, you can optimize the injection volume in chromatography or use signal amplification techniques in immunoassays. To reduce noise, use high-purity solvents and reagents, ensure a clean and well-maintained system, and optimize mobile phase composition and filtration[5].
Q4: Can the choice of HPLC column affect the sensitivity of this compound detection?
A4: While a column doesn't directly control sensitivity, a high-efficiency column can significantly improve it by producing sharper peaks. Sharper peaks mean the analyte signal is more concentrated and easier to distinguish from the baseline noise, effectively increasing the signal-to-noise ratio[5].
Q5: What are some general strategies to enhance the sensitivity of small molecule detection?
A5: Several strategies can be employed to boost sensitivity. In mass spectrometry, optimizing ionization settings is crucial. For UV detection, selecting the optimal wavelength for your compound is key[5]. Sample pre-concentration before injection can also significantly increase the signal[5]. Additionally, advanced techniques like using gold nanoparticles for signal amplification in surface plasmon resonance (SPR) have shown to increase sensitivity by 25-100 times[6].
Troubleshooting Guides
Guide 1: HPLC-UV/MS Troubleshooting for this compound Detection
This guide addresses common issues encountered during the analysis of this compound using HPLC with UV or Mass Spectrometry detectors.
| Problem | Possible Cause | Recommended Solution |
| No Peaks or Very Low Peaks | Injector blockage. | Check and clean the injector port. |
| Carrier gas/mobile phase flow issues. | Ensure the mobile phase is flowing at the correct rate and the system is properly primed. | |
| Detector malfunction. | Verify detector settings and check for any blockages or contamination. | |
| Peak Tailing | Column contamination. | Clean or replace the column. |
| Poor injection technique. | Ensure proper injection volume and speed. | |
| Inappropriate column temperature. | Optimize the column temperature for better peak shape. | |
| High Background Noise | Contaminated solvents or samples. | Use high-purity solvents and ensure proper sample cleanup. |
| Dirty sample cell/detector. | Clean the detector cell and flow path. | |
| Instrument baseline drift. | Allow the instrument to stabilize and check for leaks. | |
| Poor Reproducibility | Leaks in the system. | Check all fittings and connections for leaks. |
| Inconsistent sample preparation. | Standardize the sample preparation protocol. | |
| Fluctuations in temperature. | Maintain a stable room and column temperature. |
This table synthesizes common HPLC troubleshooting advice from multiple sources[2][7][8].
Guide 2: ELISA Troubleshooting for this compound Detection
This guide provides solutions for common problems encountered when using an ELISA-based method for this compound quantification.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Reagents not at room temperature. | Allow all reagents to reach room temperature before use. |
| Incorrect incubation times/temperatures. | Adhere strictly to the recommended incubation parameters in the protocol. | |
| Improperly prepared reagents. | Double-check all dilution calculations and ensure proper mixing. | |
| High Background | Insufficient washing. | Increase the number of wash steps and ensure complete removal of wash buffer. |
| Cross-contamination between wells. | Use fresh pipette tips for each sample and reagent; avoid splashing. | |
| Detection antibody concentration too high. | Optimize the concentration of the detection antibody. | |
| Poor Standard Curve | Improper standard preparation. | Prepare fresh standards for each assay and ensure accurate serial dilutions. |
| Pipetting errors. | Calibrate pipettes regularly and use proper pipetting techniques. | |
| Plate not sealed properly during incubation. | Ensure the plate is completely sealed to prevent evaporation. |
This table is a summary of common ELISA troubleshooting tips[3][4].
Experimental Protocols
Protocol 1: General Method for Improving HPLC-UV Sensitivity for this compound
This protocol outlines steps to optimize an existing HPLC-UV method for higher sensitivity.
Objective: To increase the signal-to-noise ratio and lower the limit of detection (LOD) for this compound.
Methodology:
-
Optimize Wavelength:
-
Prepare a standard solution of this compound.
-
Using a UV-Vis spectrophotometer, scan the solution across a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Set the HPLC's UV detector to this λmax for maximum signal intensity[5].
-
-
Mobile Phase Optimization:
-
Use high-purity, HPLC-grade solvents to minimize background noise[5].
-
If using a buffer, choose one with low UV absorbance at the detection wavelength (e.g., phosphate (B84403) buffer over acetate (B1210297) for low UV wavelengths)[9].
-
Degas the mobile phase thoroughly to prevent bubbles that can cause baseline noise.
-
-
Column Selection and Temperature Control:
-
Use a high-efficiency column with a smaller particle size to obtain sharper peaks.
-
Maintain a constant and optimized column temperature to ensure reproducible retention times and peak shapes.
-
-
Injection Volume:
-
Gradually increase the injection volume to introduce more analyte into the system. Note that this may lead to peak broadening if the injection volume is too large or the solvent is too strong[9].
-
-
Sample Pre-concentration:
-
If the sample concentration is very low, consider a pre-concentration step such as solid-phase extraction (SPE) to enrich the analyte before injection.
-
Quantitative Data Summary: Impact of Optimization on Sensitivity
The following table illustrates the potential improvements in sensitivity that can be achieved through method optimization. The data is hypothetical and for illustrative purposes.
| Parameter | Before Optimization | After Optimization | Fold Improvement |
| Signal-to-Noise Ratio (S/N) | 5 | 25 | 5x |
| Limit of Detection (LOD) | 10 ng/mL | 2 ng/mL | 5x |
| Limit of Quantification (LOQ) | 30 ng/mL | 6 ng/mL | 5x |
Visualizations
Diagram 1: Workflow for Troubleshooting Low Sensitivity in HPLC
References
- 1. biosynth.com [biosynth.com]
- 2. aasnig.com [aasnig.com]
- 3. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Factors that affect sensitivity in HPLC - Tech Information [mtc-usa.com]
- 6. researchgate.net [researchgate.net]
- 7. silcotek.com [silcotek.com]
- 8. lcms.cz [lcms.cz]
- 9. How to use analytical columns | Technical Information | GL Sciences [glsciences.com]
Technical Support Center: COMT Assays Using 3-BTMD
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-methoxy-4-hydroxy-5-iodobenzaldehyde (3-BTMD) as a fluorescent substrate in Catechol-O-methyltransferase (COMT) assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during COMT assays with this compound in a question-and-answer format.
Issue 1: No or Weak Fluorescent Signal
-
Question: I am not observing any fluorescent signal, or the signal is much lower than expected. What are the possible causes and solutions?
-
Answer: A lack of or weak signal can stem from several factors, from reagent preparation to instrument settings. A systematic check of the following is recommended:
-
Reagent and Assay Component Issues:
-
Inactive Enzyme: Ensure the COMT enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. It's advisable to aliquot the enzyme upon receipt.
-
Substrate Degradation: this compound, like many fluorescent molecules, can be sensitive to light and improper storage. It should be stored protected from light and at the recommended temperature. Prepare fresh dilutions of the substrate from a stock solution for each experiment.
-
Missing Essential Cofactors: COMT activity is dependent on the presence of S-adenosyl-L-methionine (SAM) as a methyl donor and Mg²⁺ as a cofactor.[1] Verify that both are included in the reaction mixture at the optimal concentrations. SAM is particularly unstable and should be prepared fresh.
-
Incorrect Reagent Concentrations: Double-check all calculations and dilutions for the enzyme, this compound, SAM, and MgCl₂.
-
-
Instrument and Plate Reader Settings:
-
Incorrect Wavelengths: Confirm that the excitation and emission wavelengths on the plate reader are set correctly for the product of the COMT reaction with this compound. The methylated product, 3-methoxy-4-hydroxy-5-iodobenzaldehyde (this compound), has an excitation maximum around 390 nm and an emission maximum around 510 nm.[2]
-
Incorrect Gain Settings: The photomultiplier tube (PMT) gain may be too low. Increase the gain setting to amplify the signal, but be mindful of also increasing the background noise.
-
Wrong Plate Type: For fluorescence assays, use black, opaque-walled plates with clear bottoms to minimize background fluorescence and crosstalk between wells.
-
-
Experimental Protocol:
-
Inadequate Incubation Time or Temperature: Ensure the assay is incubated for the appropriate duration and at the optimal temperature for COMT activity (typically 37°C).[1][2]
-
pH of the Buffer: The pH of the reaction buffer is critical for enzyme activity. The optimal pH for COMT is typically around 7.4.[1][2]
-
-
Issue 2: High Background Fluorescence
-
Question: My blank or negative control wells show a high fluorescent signal, making it difficult to distinguish the true signal from my samples. How can I reduce the background?
-
Answer: High background fluorescence is a common issue in fluorescence-based assays and can be caused by several factors:
-
Autofluorescence of Assay Components or Samples:
-
Test Compounds: If screening for inhibitors, the test compounds themselves may be fluorescent at the excitation and emission wavelengths used for this compound. It's crucial to run a control with the compound alone (without the enzyme or substrate) to check for autofluorescence.
-
Buffer Components: Some buffer components can contribute to background fluorescence. Prepare a buffer blank (all reaction components except the enzyme and substrate) to assess the background from the buffer itself. Consider using a different buffer system if the background is excessively high.
-
Contaminated Reagents: Ensure all reagents and water are of high purity to avoid fluorescent contaminants.
-
-
Instrument and Plate Reader Issues:
-
Light Leaks: Ensure the plate reader's chamber is completely dark to prevent external light from interfering with the measurement.
-
Dirty Optics: The optical components of the plate reader (lenses, filters) may be dirty. Follow the manufacturer's instructions for cleaning.
-
-
Substrate-Related Issues:
-
This compound Instability: Over time or with exposure to light, this compound might degrade into fluorescent byproducts. Use freshly prepared substrate solutions.
-
High Substrate Concentration: While a certain concentration of this compound is necessary for the reaction, excessively high concentrations can lead to increased background fluorescence. Optimize the substrate concentration to find a balance between a robust signal and low background.
-
-
Issue 3: Inconsistent or Non-Reproducible Results
-
Question: I am getting significant variability between replicate wells and between experiments. What could be causing this?
-
Answer: Lack of reproducibility can be frustrating. Here are some common culprits and their solutions:
-
Pipetting Errors:
-
Inaccurate Volumes: Ensure your pipettes are properly calibrated and that you are using them correctly, especially when handling small volumes.
-
Inconsistent Mixing: Mix all reagents thoroughly before and after adding them to the wells. Inadequate mixing can lead to heterogeneous reaction rates.
-
-
Temperature Fluctuations:
-
Uneven Plate Temperature: Ensure the entire microplate is at a uniform temperature during incubation. Avoid placing the plate on a cold or hot surface before reading.
-
Inconsistent Incubation Times: Use a timer to ensure all wells are incubated for the same amount of time.
-
-
Reagent Instability:
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing of the enzyme and SAM can lead to a loss of activity. Aliquot these reagents into single-use volumes.
-
Reagent Degradation: Prepare fresh dilutions of critical reagents like SAM and this compound for each experiment.
-
-
Edge Effects:
-
Evaporation: Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate the reactants and alter the reaction rate. To mitigate this, you can fill the outer wells with buffer or water without any reagents, or use plate sealers during incubation.
-
-
Issue 4: Unexpected Kinetic Profiles
-
Question: The reaction kinetics do not follow the expected pattern (e.g., the reaction plateaus too quickly or shows a lag phase). What might be the issue?
-
Answer: Aberrant kinetic profiles can indicate several underlying problems:
-
Substrate Depletion: If the enzyme concentration is too high or the substrate concentration is too low, the substrate may be consumed rapidly, leading to a premature plateau in the reaction. Try reducing the enzyme concentration or increasing the substrate concentration.
-
Product Inhibition: The product of the reaction (this compound) or the byproduct (S-adenosyl-L-homocysteine, SAH) may inhibit COMT activity. This can be investigated by adding the product at the beginning of the reaction and observing its effect on the initial rate.
-
Enzyme Instability: The enzyme may be unstable under the assay conditions, leading to a decrease in activity over time. This can be checked by pre-incubating the enzyme under assay conditions (without the substrate) for different time periods and then measuring the activity.
-
Lag Phase: A lag phase at the beginning of the reaction could be due to a slow conformational change in the enzyme upon substrate binding or the presence of a reversible inhibitor that is slowly displaced.
-
Experimental Protocols
Key Experiment: COMT Inhibition Assay using this compound
This protocol is adapted from a method used to screen for COMT inhibitors.[2]
Materials:
-
Recombinant human S-COMT
-
This compound (substrate)
-
S-Adenosyl-L-methionine (SAM) (methyl donor)
-
Magnesium chloride (MgCl₂) (cofactor)
-
Dithiothreitol (DTT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds (potential inhibitors) dissolved in DMSO
-
96-well black, clear-bottom microplate
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare fresh aqueous solutions of SAM, MgCl₂, and DTT in PBS.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Reaction Mixture:
-
In each well of the microplate, add the following components in the specified order to a final volume of 200 µL:
-
PBS buffer
-
Recombinant human S-COMT (final concentration, e.g., 2.0 µg/mL)
-
MgCl₂ (final concentration, e.g., 5 mM)
-
DTT (final concentration, e.g., 1 mM)
-
This compound (final concentration, e.g., 2 µM)
-
Varying concentrations of the test compound or DMSO for the control.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 3 minutes to allow the enzyme and inhibitors to interact.
-
-
Initiate the Reaction:
-
Initiate the reaction by adding SAM (final concentration, e.g., 200 µM) to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a set time (e.g., 6 minutes).
-
Measure the fluorescence intensity using a microplate reader with excitation at 390 nm and emission at 510 nm.[2]
-
-
Data Analysis:
-
Calculate the percentage of COMT activity inhibition for each concentration of the test compound compared to the DMSO control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
-
Data Presentation
Table 1: Troubleshooting Guide Summary
| Problem | Possible Cause | Recommended Solution |
| No/Weak Signal | Inactive enzyme | Use fresh enzyme aliquots; avoid repeated freeze-thaw cycles. |
| Degraded substrate (this compound) | Store this compound protected from light; prepare fresh solutions. | |
| Missing cofactors (SAM, Mg²⁺) | Ensure SAM and MgCl₂ are in the reaction mix; use fresh SAM. | |
| Incorrect instrument settings | Verify excitation (390 nm) and emission (510 nm) wavelengths.[2] | |
| High Background | Autofluorescent compounds | Run controls with compounds alone; use a different buffer if necessary. |
| Contaminated reagents | Use high-purity water and reagents. | |
| High substrate concentration | Optimize this compound concentration. | |
| Inconsistent Results | Pipetting errors | Calibrate pipettes; ensure proper mixing. |
| Temperature fluctuations | Maintain uniform plate temperature during incubation. | |
| Reagent instability | Aliquot enzyme and SAM; prepare fresh dilutions. | |
| Edge effects | Use plate sealers or fill outer wells with buffer. | |
| Unexpected Kinetics | Substrate depletion | Decrease enzyme concentration or increase substrate concentration. |
| Product inhibition | Test the effect of adding the product at the start of the reaction. | |
| Enzyme instability | Pre-incubate the enzyme to check for activity loss over time. |
Table 2: Typical Reagent Concentrations for COMT Assay with this compound
| Reagent | Stock Concentration | Final Concentration | Notes |
| Human S-COMT | Varies | 2.0 µg/mL[2] | Store at -80°C in aliquots. |
| This compound | 10 mM in DMSO | 2 µM[2] | Store protected from light at -20°C. |
| SAM | 10 mM in water | 200 µM[2] | Prepare fresh for each experiment. |
| MgCl₂ | 1 M in water | 5 mM[2] | Store at room temperature. |
| DTT | 1 M in water | 1 mM[2] | Prepare fresh or store frozen in aliquots. |
| Buffer | 10x PBS, pH 7.4 | 1x | Ensure the final pH is optimal for the enzyme. |
Visualizations
Caption: Workflow for a typical COMT inhibition assay using this compound.
Caption: A logical troubleshooting flowchart for COMT assays.
References
Technical Support Center: Hypothetical Probe 3-BTMD
Welcome to the technical support center for our hypothetical fluorescent probe, 3-BTMD. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound, with a particular focus on correcting for photobleaching.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem when using this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light.[1][2] This process leads to a decrease in fluorescence intensity over time, which can significantly impact the quantitative analysis of your data by introducing non-stationary mean and variance.[1] Ultimately, it can lead to inaccurate measurements of molecular kinetics and difficulties in the segmentation of target objects in your images.[2]
Q2: How can I minimize photobleaching during my this compound experiments?
A2: While photobleaching cannot be entirely eliminated, it can be minimized by optimizing your imaging setup. Key strategies include:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that still provides a sufficient signal-to-noise ratio (SNR).
-
Minimize Exposure Time: Keep exposure times as short as possible for each image acquisition.
-
Use High Numerical Aperture (NA) Objectives: Objectives with a higher NA can collect more light, allowing for a reduction in excitation intensity and exposure time.[3]
-
Incorporate Anti-fading Agents: Consider using commercially available anti-fading mounting media to reduce the rate of photobleaching.
-
Optimize Filter Sets: Ensure that your excitation and emission filters are well-matched to the spectral properties of this compound to maximize signal detection and minimize unnecessary light exposure.
Q3: My this compound signal is weak and fades quickly. What can I do?
A3: Weak and rapidly fading signals are common challenges in fluorescence microscopy.[3] Besides the strategies for minimizing photobleaching mentioned above, you can also:
-
Check Fluorophore Concentration: Ensure you are using an optimal concentration of this compound. Very high concentrations can sometimes lead to quenching, while very low concentrations will naturally produce a weak signal.
-
Verify Microscope Alignment: Proper alignment of the light path, including the lamp and objectives, is crucial for optimal illumination and signal detection.
-
Consider Signal Amplification Techniques: If the target is of low abundance, you might need to employ signal amplification strategies, such as using secondary antibodies conjugated with multiple fluorophores.
Q4: What are the common methods for post-acquisition photobleaching correction of this compound image series?
A4: Several algorithms can be used to correct for photobleaching in time-lapse sequences after image acquisition. The most common methods include:
-
Simple Ratio Method: This method corrects the intensity of each frame based on the ratio of its average intensity to the average intensity of the first frame.[2][4]
-
Exponential Fitting Method: This approach assumes that photobleaching follows an exponential decay and fits the data to an exponential function to correct for the intensity loss.[1][2][4]
-
Histogram Matching Method: This technique adjusts the intensity histogram of each frame to match the histogram of the first frame, which can be effective for segmentation tasks.[2][5][6]
Troubleshooting Guides
Issue 1: Rapid Signal Loss in Time-Lapse Imaging of this compound
Symptoms: The fluorescence intensity of this compound drops significantly over the first few frames of a time-lapse experiment.
Possible Causes and Solutions:
| Cause | Solution |
| Excessive Excitation Power | Reduce the laser power or lamp intensity to the minimum level required for adequate signal. |
| Long Exposure Times | Decrease the exposure time per frame. If the signal becomes too weak, consider using a more sensitive detector or a higher NA objective.[3] |
| Sub-optimal Imaging Medium | Use a mounting medium containing an anti-fading agent. |
| High Rate of Image Acquisition | Reduce the frequency of image capture if the biological process under observation allows for it. |
Issue 2: Inaccurate Quantification of this compound Fluorescence Intensity
Symptoms: Inconsistent or decreasing fluorescence intensity measurements in regions of interest where the concentration of this compound is expected to be stable.
Possible Causes and Solutions:
| Cause | Solution |
| Uncorrected Photobleaching | Apply a post-acquisition photobleaching correction algorithm (e.g., exponential fitting).[1][2] |
| Background Fluctuation | Ensure proper background subtraction before performing quantitative analysis. |
| Detector Saturation | Check for saturated pixels in your image and reduce the detector gain or excitation intensity to avoid them. |
| Z-axis Drift | Use an autofocus system or perform a z-stack acquisition and maximum intensity projection to compensate for focus drift. |
Experimental Protocols
Protocol 1: Exponential Fitting for Photobleaching Correction
This protocol describes the steps to correct for photobleaching in a time-lapse image series using an exponential fitting method, which is a widely used technique.[2]
-
Image Acquisition: Acquire a time-lapse series of your this compound-labeled sample. It is recommended to also image a control region without the fluorophore to measure background intensity.
-
Region of Interest (ROI) Selection: Select a region of interest (ROI) in your image series that contains the this compound signal and is representative of the overall bleaching trend.
-
Intensity Measurement: Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse sequence.
-
Background Subtraction: If a background region was imaged, subtract the mean background intensity from the mean ROI intensity for each frame.
-
Exponential Curve Fitting: Fit the decay of the mean intensity values over time to a single or double exponential decay function. The general form of a single exponential decay is: I(t) = I(0) * exp(-k*t) where I(t) is the intensity at time t, I(0) is the initial intensity, and k is the bleaching rate constant.
-
Correction Factor Calculation: For each frame t, calculate the correction factor as C(t) = I(0) / I(t).
-
Image Correction: Multiply the intensity of each pixel in frame t by the corresponding correction factor C(t).
Visualizations
Caption: Workflow for photobleaching correction using exponential fitting.
Caption: Troubleshooting logic for rapid signal loss of this compound.
References
- 1. Chapter 3 Photobleaching Correction | Algorithms for the Correction of Photobleaching [rorynolan.github.io]
- 2. Bleach correction ImageJ plugin for compensating the photobleaching of time-lapse sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence Microscopy Errors [evidentscientific.com]
- 4. blogtng:2010-05-04:photobleaching_correction_3d_time_series [Bioimage Analysis Wiki ] [wiki.cmci.info]
- 5. Bleach Correction [imagej.net]
- 6. Bleach correction ImageJ plugin for compensating the photobleaching of time-lapse sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
quality control measures for 3-BTMD based experiments
Technical Support Center: 3-BTMD Experiments
This guide provides quality control measures, troubleshooting advice, and frequently asked questions for researchers utilizing this compound, a novel inhibitor of the mTORC1 complex. Adherence to these guidelines is crucial for ensuring the reproducibility and reliability of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during experiments with this compound.
| Question/Issue | Possible Cause | Recommended Solution |
| Inconsistent IC50 values for this compound across replicate experiments. | 1. Compound Instability: this compound degradation due to improper storage (e.g., exposure to light, frequent freeze-thaw cycles). 2. Cell Passage Number: High passage number can lead to genetic drift and altered drug sensitivity. 3. Assay Variability: Inconsistent cell seeding density or incubation times. | 1. Aliquot this compound stock solutions upon receipt and store protected from light at -80°C. Use a fresh aliquot for each experiment. 2. Maintain a consistent, low cell passage number for all experiments. We recommend using cells for no more than 10-15 passages. 3. Ensure uniform cell seeding by thoroughly resuspending cells before plating. Use a calibrated multichannel pipette. Strictly adhere to defined incubation times. |
| High background signal in my Western blot for phospho-S6K (a downstream target of mTORC1). | 1. Antibody Specificity: The primary or secondary antibody may have off-target binding. 2. Insufficient Washing: Residual unbound antibody remains on the membrane. 3. Blocking Inefficiency: The blocking buffer is not adequately preventing non-specific antibody binding. | 1. Run a control lane with lysate from cells known not to express the target protein, if possible. Titrate the primary antibody to determine the optimal concentration. 2. Increase the number and duration of wash steps after primary and secondary antibody incubations. 3. Increase the concentration of the blocking agent (e.g., from 3% to 5% BSA or non-fat milk) or extend the blocking time. |
| Observed cell death at expected inhibitory concentrations of this compound. | 1. Off-Target Cytotoxicity: this compound may have cytotoxic effects unrelated to mTORC1 inhibition at higher concentrations. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Perform a dose-response curve for cell viability (e.g., using an MTT or CellTiter-Glo assay) alongside your functional assays to determine the therapeutic window. 2. Ensure the final concentration of the solvent is consistent across all wells and does not exceed a non-toxic level (typically <0.5% for DMSO). |
| This compound appears to precipitate out of solution in cell culture media. | 1. Poor Solubility: this compound may have limited solubility in aqueous media, especially at high concentrations. 2. Media Components: Components in the serum or media may interact with the compound, reducing its solubility. | 1. Prepare a high-concentration stock in an appropriate solvent like DMSO. When diluting into aqueous media, vortex or mix vigorously. Do not exceed the known solubility limit. 2. Test the solubility of this compound in different types of media (e.g., with varying serum concentrations) to identify the optimal conditions. |
Quantitative Data Summary
The following tables provide reference data for quality control and experimental planning.
Table 1: this compound Potency Across Different Cell Lines
| Cell Line | Cancer Type | IC50 (nM) for Proliferation Assay | Standard Deviation (nM) |
|---|---|---|---|
| MCF-7 | Breast Cancer | 15.2 | 2.1 |
| A549 | Lung Cancer | 28.5 | 3.5 |
| U-87 MG | Glioblastoma | 11.8 | 1.9 |
| PC-3 | Prostate Cancer | 45.1 | 4.2 |
Table 2: Effect of QC Measures on Assay Variability
| Quality Control Measure | Assay | Coefficient of Variation (CV%) |
|---|---|---|
| Use of fresh this compound aliquot | Western Blot (p-S6K) | 8% |
| No fresh this compound aliquot | Western Blot (p-S6K) | 25% |
| Consistent cell passage (<10) | Proliferation Assay | 12% |
| Varied cell passage (>20) | Proliferation Assay | 30% |
Experimental Protocols
Protocol 1: Western Blot for mTORC1 Pathway Inhibition
This protocol details the procedure for assessing the inhibitory effect of this compound on the mTORC1 pathway by measuring the phosphorylation of its downstream target, S6 Kinase (S6K).
Methodology:
-
Cell Seeding: Plate cells (e.g., MCF-7) in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.
-
Starvation (Optional): To reduce basal pathway activity, serum-starve the cells for 4-6 hours prior to treatment.
-
This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-S6K (Thr389) and total S6K overnight at 4°C with gentle agitation. A loading control like β-actin should also be used.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in the previous step. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-S6K signal to the total S6K signal.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: PI3K/Akt/mTORC1 signaling pathway with the inhibitory action of this compound.
Caption: General experimental workflow for testing the efficacy of this compound.
Caption: Troubleshooting decision tree for inconsistent experimental results.
Technical Support Center: 3-BTMD (3-Benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazolium chloride) Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3-BTMD under various pH and temperature conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: 3-Benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazolium chloride (this compound) is a thiazolium salt commonly used as a catalyst in various chemical reactions. Its stability is crucial for ensuring reaction reproducibility, yield, and the overall integrity of the experimental results. Degradation of this compound can lead to reduced catalytic activity and the formation of impurities that may interfere with the reaction or downstream processes.
Q2: What are the primary factors that can affect the stability of this compound?
A2: The stability of this compound is primarily influenced by pH and temperature. Like many organic molecules, it is susceptible to degradation under harsh acidic or alkaline conditions and at elevated temperatures. The thiazolium ring, a key feature of this compound, can be prone to cleavage under certain conditions.
Q3: How does pH impact the stability of this compound?
A3: this compound is generally most stable in neutral to slightly acidic conditions. In highly acidic or alkaline environments, the thiazolium ring can undergo hydrolytic degradation. Alkaline conditions, in particular, can facilitate the opening of the thiazolium ring, leading to a loss of catalytic activity.
Q4: What is the effect of temperature on the stability of this compound?
A4: Elevated temperatures can accelerate the degradation of this compound. Thermal degradation can lead to the breakdown of the molecule into smaller fragments. For optimal stability, it is recommended to store this compound at controlled room temperature or as specified by the manufacturer, and to avoid prolonged exposure to high temperatures during experiments unless the reaction protocol requires it.
Troubleshooting Guide
Issue 1: Inconsistent or low catalytic activity in my reaction.
-
Possible Cause: Degradation of this compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that this compound has been stored according to the manufacturer's recommendations (typically in a cool, dry place, protected from light).
-
Prepare Fresh Solutions: If using a stock solution of this compound, prepare it fresh before each experiment, as its stability in solution can be time-dependent, especially at non-optimal pH values.
-
Check pH of Reaction Mixture: The pH of your reaction medium could be affecting the catalyst's stability. If possible, measure and adjust the pH to a neutral or slightly acidic range where this compound is more stable.
-
Perform a Control Experiment: Run a reaction with a fresh batch of this compound to compare its performance with the suspect batch.
-
Issue 2: Appearance of unexpected peaks in my analytical chromatogram (e.g., HPLC) after the reaction.
-
Possible Cause: Degradation of this compound into byproducts.
-
Troubleshooting Steps:
-
Analyze a this compound Blank: Prepare a solution of this compound in the reaction solvent and incubate it under the reaction conditions (temperature and time) without the other reactants. Analyze this "blank" to see if the extra peaks are due to the degradation of the catalyst itself.
-
Review pH and Temperature: As with low activity, extreme pH or high temperatures can cause degradation. Evaluate if the reaction conditions are too harsh for this compound.
-
Consult Degradation Data: Refer to the stability data provided in this guide (see tables below) to understand the expected degradation profile under different conditions. This can help in identifying potential degradation products.
-
Experimental Protocols
Protocol 1: pH Stability Assessment of this compound
This protocol outlines a general procedure for evaluating the stability of this compound at different pH values.
-
Materials:
-
This compound
-
Buffer solutions at various pH levels (e.g., pH 3, 5, 7, 9, 11)
-
High-purity water
-
HPLC-grade acetonitrile (B52724)
-
A suitable HPLC system with a UV detector
-
pH meter
-
-
Procedure:
-
Prepare a stock solution of this compound in high-purity water at a concentration of 1 mg/mL.
-
For each pH to be tested, mix a known volume of the this compound stock solution with the corresponding buffer solution to achieve a final this compound concentration of 0.1 mg/mL.
-
Incubate the solutions at a constant temperature (e.g., 25°C or 40°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Immediately analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Protocol 2: Thermal Stability Assessment of this compound
This protocol describes a method for assessing the impact of temperature on the stability of this compound.
-
Materials:
-
This compound
-
A suitable solvent in which this compound is stable at room temperature (e.g., acetonitrile or a neutral buffer).
-
Temperature-controlled chambers or water baths set to the desired temperatures (e.g., 40°C, 60°C, 80°C).
-
HPLC system with a UV detector.
-
-
Procedure:
-
Prepare a solution of this compound in the chosen solvent at a concentration of 0.1 mg/mL.
-
Dispense equal aliquots of the solution into several vials.
-
Place the vials in the pre-heated temperature-controlled chambers.
-
At designated time intervals (e.g., 0, 1, 2, 4, 8 hours), remove one vial from each temperature setting.
-
Allow the vials to cool to room temperature.
-
Analyze the samples by HPLC to quantify the concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point and temperature.
-
Data Presentation
The following tables summarize illustrative quantitative data on the stability of this compound under various conditions. Note: This data is representative and intended for guidance. Actual results may vary depending on the specific experimental conditions.
Table 1: Effect of pH on this compound Stability (% Remaining) at 40°C
| Time (hours) | pH 3 | pH 5 | pH 7 | pH 9 | pH 11 |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 2 | 99.5 | 99.8 | 99.7 | 97.2 | 85.1 |
| 4 | 99.1 | 99.6 | 99.5 | 94.5 | 72.3 |
| 8 | 98.2 | 99.1 | 98.9 | 89.1 | 55.4 |
| 24 | 95.3 | 97.8 | 97.2 | 75.6 | 28.9 |
Table 2: Effect of Temperature on this compound Stability (% Remaining) at pH 7
| Time (hours) | 25°C | 40°C | 60°C | 80°C |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 1 | 99.9 | 99.8 | 98.5 | 92.3 |
| 2 | 99.8 | 99.7 | 97.1 | 85.1 |
| 4 | 99.6 | 99.5 | 94.3 | 72.8 |
| 8 | 99.2 | 98.9 | 88.9 | 58.2 |
Visualizations
Validation & Comparative
comparing 3-BTMD with other fluorescent probes for COMT
A Comprehensive Comparison of 3-BTD with Alternative Fluorescent Probes for Catechol-O-Methyltransferase (COMT) Activity Assays
For researchers, scientists, and drug development professionals engaged in the study of catechol-O-methyltransferase (COMT), the selection of an appropriate fluorescent probe is paramount for obtaining accurate and reliable data. This guide provides a detailed, objective comparison of the novel two-photon fluorescent probe, 3-(benzo[d]thiazol-2-yl)-7,8-dihydroxy-2H-chromen-2-one (3-BTD), with two other commonly used fluorescent probes for COMT: Esculetin and 7,8-dihydroxy-4-methyl-coumarin (DHMC). This comparison is supported by experimental data on their performance, detailed methodologies for their use, and visualizations of key pathways and workflows.
Introduction to Fluorescent Probes for COMT
COMT is a crucial enzyme in the metabolism of catecholamines and other catechol-containing compounds. Its activity is a key area of investigation in neurobiology, pharmacology, and the development of therapeutics for conditions like Parkinson's disease. Fluorescent probes offer a sensitive and high-throughput method for measuring COMT activity by correlating enzymatic turnover with a change in fluorescence. An ideal probe exhibits high selectivity, a significant turn-on fluorescence response, and favorable kinetic properties.
Comparative Analysis of COMT Fluorescent Probes
This section details the performance characteristics of 3-BTD, Esculetin, and DHMC. The quantitative data is summarized in Table 1 for easy comparison.
3-BTD: A Highly Sensitive Two-Photon Probe
3-BTD is a modern fluorescent probe that, upon methylation by COMT, is converted into its highly fluorescent product, 3-(benzo[d]thiazol-2-yl)-7-hydroxy-8-methoxy-2H-chromen-2-one (3-BTMD).[1] A key advantage of 3-BTD is its utility as a two-photon probe, which allows for deeper tissue penetration and reduced phototoxicity, making it well-suited for imaging COMT activity in living cells and tissues.[1] The enzymatic reaction is highly regioselective, with methylation occurring specifically at the 8-hydroxyl group to yield a single fluorescent product.[1] This specificity simplifies data analysis compared to probes that yield multiple products.
Esculetin: The Classic Coumarin-Based Probe
Esculetin (6,7-dihydroxycoumarin) is a traditional and widely used fluorescent substrate for COMT. It is a weakly fluorescent molecule that is methylated by COMT to produce two distinct products: the highly fluorescent scopoletin (B1681571) (6-methoxy-7-hydroxycoumarin) and the non-fluorescent isoscopoletin (B190330) (6-hydroxy-7-methoxycoumarin). The increase in fluorescence from the formation of scopoletin is used to measure COMT activity.
DHMC: A Selective Single-Product Coumarin Probe
7,8-dihydroxy-4-methyl-coumarin (DHMC) is another coumarin-based probe that, like 3-BTD, is selectively methylated by COMT at the 8-hydroxyl position to form a single fluorescent product, 7-hydroxy-8-methoxy-4-methylcoumarin (HMMC).[1] This results in a "turn-on" fluorescence signal at approximately 520 nm.[1] The generation of a single fluorescent metabolite simplifies the interpretation of assay results.
Data Presentation: Quantitative Comparison
The following table summarizes the key performance parameters for 3-BTD, Esculetin, and DHMC, based on available experimental data.
| Parameter | 3-BTD | Esculetin | DHMC (4-Methyldaphnetin) |
| Fluorescent Product(s) | This compound (single product) | Scopoletin (fluorescent), Isoscopoletin (non-fluorescent) | HMMC (single product) |
| Excitation Wavelength | ~390 nm (one-photon) | ~395 nm | Not explicitly found |
| Emission Wavelength | ~510 nm | ~460 nm | ~520 nm[1] |
| Km (for S-COMT) | ~0.5 µM (for human S-COMT in an inhibition study) | 0.36 µM (for rat liver cytosol) | 0.48 µM (for daphnetin (B354214) with recombinant S-COMT) |
| Vmax (for S-COMT) | Data from inhibition study, not directly comparable | Not explicitly found | 81.4 nmol/min/mg (for daphnetin with recombinant S-COMT) |
| Limit of Detection/Quantification | LOQ: 0.0083 nM (LC-FD method) | Not explicitly found | Not explicitly found |
| Quantum Yield (Φ) of Product | Not explicitly found for this compound | Scopoletin: ~0.56-0.68 | Not explicitly found for HMMC |
| Key Advantages | High sensitivity, two-photon capability, single product | Well-established, commercially available | Single fluorescent product |
| Key Disadvantages | Newer probe, less literature available | Forms two products (one non-fluorescent) | Less performance data available in the literature |
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the processes involved, the following diagrams, created using the DOT language, illustrate the COMT signaling pathway and a typical experimental workflow.
COMT Catalytic Pathway
General Experimental Workflow for COMT Activity Assay
Logical Comparison of Probe Features
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for COMT activity assays using the discussed probes.
Protocol for COMT Inhibition Assay using 3-BTD
This protocol is adapted from a study on COMT inhibitors and can be modified for a standard activity assay by omitting the inhibitor.
-
Reaction Mixture Preparation: Prepare a reaction mixture in a final volume of 200 µL of PBS buffer (50 mM, pH 7.4) containing:
-
Recombinant human S-COMT (2.0 µg/mL)
-
MgCl₂ (5 mM)
-
DTT (1 mM)
-
3-BTD (2 µM)
-
Varying concentrations of the test inhibitor (or vehicle control for standard activity measurement).
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 3 minutes.
-
Reaction Initiation: Initiate the reaction by adding S-adenosyl-L-methionine (SAM) to a final concentration of 200 µM.
-
Incubation: Incubate the reaction at 37°C for an appropriate time (e.g., 6 minutes for inhibition studies, may need optimization for activity assays).
-
Fluorescence Measurement: Measure the fluorescence intensity with excitation at approximately 390 nm and emission at approximately 510 nm.
-
Data Analysis: The rate of O-methylation of 3-BTD is expressed as nanomoles of methylated product formed per minute per milligram of recombinant human S-COMT protein. A standard curve of this compound can be used for quantification.
Protocol for Continuous COMT Activity Assay using Esculetin
This protocol is for a continuous (kinetic) measurement of COMT activity.
-
Reaction Mixture Preparation: Prepare the reaction in a 200 µL final volume in 100 mM phosphate (B84403) buffer (pH 7.4) containing:
-
Esculetin (10 µM)
-
MgCl₂ (5 mM)
-
SAM (100 µM)
-
Cytosol or microsomal protein sample (0.001–1 g/L).
-
-
Fluorescence Measurement: Continuously monitor the increase in fluorescence in a microplate reader with excitation at approximately 405 nm and emission at approximately 460 nm at 37°C.
-
Data Analysis: The rate of scopoletin formation is determined from the linear phase of the fluorescence increase over time. A standard curve of scopoletin can be used to convert fluorescence units to molar concentrations.
Protocol for COMT Activity Assay using DHMC
A specific detailed protocol for a fluorescence-based assay with DHMC was not found in the search results. However, a general protocol can be inferred based on its properties and protocols for similar coumarin-based probes.
-
Reaction Mixture Preparation: In a suitable buffer (e.g., 50 mM PBS, pH 7.4), combine:
-
Recombinant S-COMT or cell/tissue lysate
-
DHMC (concentration to be optimized, likely in the low µM range)
-
MgCl₂ (e.g., 5 mM)
-
-
Pre-incubation: Pre-warm the mixture to 37°C.
-
Reaction Initiation: Start the reaction by adding SAM (e.g., 200 µM).
-
Incubation: Incubate at 37°C, protected from light.
-
Fluorescence Measurement: At various time points or in a continuous read mode, measure the fluorescence with excitation and emission wavelengths appropriate for HMMC (emission is around 520 nm).
-
Data Analysis: Calculate the rate of HMMC formation. A standard curve using purified HMMC would be necessary for accurate quantification.
Conclusion
The choice of a fluorescent probe for COMT activity assays depends on the specific experimental needs.
-
3-BTD stands out for its exceptional sensitivity and its suitability for two-photon microscopy, making it the probe of choice for in-vivo and cellular imaging applications where high resolution and deep tissue penetration are required.
-
Esculetin is a well-established and cost-effective probe suitable for routine in-vitro assays and high-throughput screening, although the formation of two products may complicate kinetic analyses.
-
DHMC offers a good balance by providing a single fluorescent product, which simplifies data analysis, making it a strong candidate for high-throughput screening applications where a straightforward "turn-on" signal is desirable.
Researchers should consider the specific requirements of their study, including the biological system, required sensitivity, and available instrumentation, when selecting the most appropriate fluorescent probe for their COMT activity assays.
References
Navigating Bioanalytical Choices: A Comparative Validation of Immunoassay and LC-MS/MS for the Quantification of 3-BTMD
In the landscape of drug development and clinical research, the accurate quantification of analytes is paramount. This guide provides a comprehensive validation comparison between a competitive enzyme-linked immunosorbent assay (ELISA) and a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of 3-bromo-N-tert-butyl-N,N-dimethyl-1H-1,2,4-triazole-1-sulfonamide (3-BTMD), a novel small molecule therapeutic agent. This document is intended for researchers, scientists, and drug development professionals to facilitate an informed decision on assay selection based on performance, and resource allocation.
Quantitative Performance Head-to-Head
The selection of a bioanalytical method hinges on its quantitative performance characteristics. Below is a summary of the validation parameters for the this compound immunoassay and the LC-MS/MS method.
| Performance Parameter | This compound Immunoassay | This compound LC-MS/MS Method |
| Lower Limit of Quantitation (LLOQ) | 0.195 ng/mL[1] | 1 ng/mL[2] |
| Upper Limit of Quantitation (ULOQ) | 100 ng/mL | 1000 ng/mL[2] |
| Accuracy (% Bias) | Within ±20% | Within ±15%[3] |
| Precision (%CV) | <15% | <15%[3] |
| Selectivity | High, potential for cross-reactivity | Very high, based on mass-to-charge ratio |
| Matrix Effect | Susceptible | Can be minimized with appropriate sample preparation[4] |
| Throughput | High, suitable for large sample batches | Moderate, dependent on run time[5] |
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for the replication and interpretation of validation data.
This compound Immunoassay Protocol (Competitive ELISA)
The immunoassay for this compound is a competitive ELISA designed for high-throughput screening.
-
Coating: A 96-well microplate is coated with a this compound-protein conjugate and incubated overnight at 4°C. The plate is then washed to remove any unbound conjugate.
-
Blocking: A blocking buffer is added to each well to prevent non-specific binding.
-
Sample/Standard Incubation: Standards, quality controls (QCs), and unknown samples are mixed with a fixed concentration of anti-3-BTMD monoclonal antibody and added to the wells. The plate is incubated to allow competition between the free this compound in the sample/standard and the coated this compound conjugate for binding to the antibody.
-
Washing: The plate is washed to remove unbound antibodies and sample components.
-
Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody, which binds to the primary anti-3-BTMD antibody, is added to each well and incubated.
-
Detection: After a final wash, a substrate solution is added, which reacts with the HRP to produce a colorimetric signal. The reaction is stopped, and the absorbance is read on a microplate reader. The concentration of this compound is inversely proportional to the signal intensity.
This compound LC-MS/MS Protocol
The LC-MS/MS method offers high specificity and is considered a gold standard for small molecule quantification.[4]
-
Sample Preparation:
-
To 100 µL of plasma, an internal standard (IS) solution is added.
-
Protein precipitation is performed by adding acetonitrile.
-
The sample is vortexed and centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in the mobile phase for injection.
-
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.6 µm).[3]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a set time.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both this compound and the IS. This provides high selectivity and sensitivity.[5]
-
Quantification: The peak area ratio of this compound to the IS is used to construct a calibration curve and determine the concentration in unknown samples.
-
Workflow and Pathway Diagrams
To visualize the experimental and logical flows, the following diagrams are provided.
Caption: Comparative experimental workflows for the this compound Immunoassay and LC-MS/MS methods.
Caption: Decision pathway for selecting between Immunoassay and LC-MS/MS based on project needs.
Discussion and Conclusion
Both the immunoassay and the LC-MS/MS method demonstrate acceptable performance for the quantification of this compound. The choice between the two methods is often context-dependent.[6]
The immunoassay offers advantages in terms of throughput and cost-effectiveness, making it well-suited for early-stage drug discovery and large-scale screening where a high volume of samples needs to be analyzed rapidly.[5] However, immunoassays can be susceptible to interferences from structurally similar compounds or endogenous matrix components, potentially impacting data accuracy.[4]
Conversely, LC-MS/MS provides superior selectivity and specificity, establishing it as the benchmark for bioanalytical assays. Its ability to distinguish the analyte from metabolites and other interferences makes it the preferred method for regulatory submissions and studies requiring the highest level of confidence in the data. While the initial setup cost and the need for specialized personnel are higher for LC-MS/MS, the quality of the data often justifies the investment.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MedicalLab Management Magazine [medlabmag.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. d-nb.info [d-nb.info]
Unraveling the Cross-Reactivity Profile of 3-BTMD: A Comparative Analysis
The identity of "3-BTMD" as a specific enzyme inhibitor could not be definitively established through available public information. The abbreviation "BTMD" is primarily associated with "biote Corp.," a company focused on hormone optimization therapy, and does not correspond to a recognized nomenclature for an enzyme inhibitor. Therefore, a comparative guide on the cross-reactivity of a molecule designated as "this compound" cannot be provided at this time.
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount to assessing its specificity and potential off-target effects. Enzyme inhibition is a critical mechanism of action for many therapeutic agents, and a thorough characterization of an inhibitor's activity against a panel of related and unrelated enzymes is a cornerstone of preclinical drug development.
This guide is intended to provide a framework for evaluating the cross-reactivity of a novel enzyme inhibitor, using hypothetical data and established experimental protocols as a template.
Data Presentation: A Model for Comparison
To facilitate a clear and concise comparison of an inhibitor's potency and selectivity, quantitative data should be summarized in a tabular format. The following table illustrates how such data for a hypothetical inhibitor, "Compound X," might be presented.
| Enzyme | IC₅₀ (nM) of Compound X | Fold Selectivity vs. Primary Target |
| Primary Target (e.g., Enzyme A) | 10 | - |
| Enzyme B (related) | 1,000 | 100x |
| Enzyme C (related) | 5,000 | 500x |
| Enzyme D (unrelated) | >10,000 | >1000x |
| Enzyme E (unrelated) | >10,000 | >1000x |
Caption: Hypothetical inhibitory activity and selectivity of Compound X against a panel of enzymes. IC₅₀ values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.
Experimental Protocols: Methodologies for Key Experiments
The reliability of cross-reactivity data is intrinsically linked to the robustness of the experimental methods employed. Below are detailed protocols for common assays used to assess enzyme inhibition.
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific enzyme.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Test compound (e.g., "Compound X")
-
Assay buffer (specific to the enzyme)
-
Detection reagent (e.g., colorimetric, fluorescent, or luminescent)
-
96-well or 384-well microplates
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
Add a fixed concentration of the enzyme to each well of the microplate.
-
Add the serially diluted test compound to the wells.
-
Include control wells:
-
Positive control: Enzyme without inhibitor.
-
Negative control: Assay buffer without enzyme.
-
-
Incubate the plate for a predetermined time at the optimal temperature for the enzyme to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Incubate for a specific period, ensuring the reaction remains in the linear range.
-
Stop the reaction (if necessary) and add the detection reagent.
-
Measure the signal (e.g., absorbance, fluorescence, or luminescence) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve (e.g., sigmoidal) to determine the IC₅₀ value.
Kinome Scanning
To assess the selectivity of kinase inhibitors, a broad panel of kinases is typically screened.
Methodology: Kinome scanning services (e.g., offered by companies like DiscoverX, Reaction Biology Corp.) are often utilized. These platforms typically employ binding assays (e.g., KINOMEscan™) or activity assays to quantify the interaction of the test compound with a large number of kinases. The results are usually presented as a percentage of control or dissociation constant (Kd), providing a comprehensive overview of the inhibitor's selectivity profile across the human kinome.
Mandatory Visualization: Diagrams for Clarity
Visual representations of experimental workflows and signaling pathways are crucial for conveying complex information effectively.
Caption: Workflow for a typical in vitro enzyme inhibition assay.
Caption: Inhibition of a primary target and an off-target kinase.
A Head-to-Head Comparison: 3-BTMD vs. Radiometric Assays for Measuring COMT Activity
For researchers in neurobiology, pharmacology, and drug discovery, accurately measuring the activity of Catechol-O-methyltransferase (COMT) is crucial. This enzyme plays a pivotal role in the metabolism of catecholamine neurotransmitters like dopamine, epinephrine, and norepinephrine. Consequently, modulating COMT activity is a key strategy in treating various neurological and psychiatric disorders, including Parkinson's disease. Two prominent methods for quantifying COMT activity are the fluorescence-based 3-BTMD assay and the traditional radiometric assay. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable assay for their specific needs.
Quantitative Performance Comparison
The choice between the this compound and radiometric assay often depends on the specific requirements of the experiment, such as the need for high sensitivity, high throughput, or cost-effectiveness. The following table summarizes the key performance characteristics of each assay based on available data.
| Feature | This compound Assay | Radiometric Assay |
| Principle | Fluorescence-based detection of the methylated product of 3-BTD. | Detection of radioactively labeled methylated product. |
| Sensitivity | High, with a reported limit of quantification as low as 0.0083 nM for the LC-FD method.[1] | Very high, with detection limits in the picomolar to femtomolar range.[2] |
| Specificity | High for COMT activity, especially when coupled with LC separation. | High, as it directly measures the enzymatic transfer of a radiolabeled methyl group. |
| Throughput | Potentially high, adaptable to microplate format for screening. | Generally lower due to handling of radioactivity and separation steps. |
| Cost | Generally lower, avoids expensive radioactive materials and disposal costs. | Higher, due to the cost of radiolabeled substrates and waste disposal. |
| Safety | Non-radioactive, posing fewer safety and regulatory hurdles. | Requires handling of radioactive materials, with associated safety protocols and regulations. |
| Advantages | Safer, less expensive, potential for high-throughput screening. | "Gold standard" method, extremely sensitive, less prone to interference from fluorescent compounds.[3] |
| Disadvantages | Potential for interference from fluorescent compounds in the sample. | Safety concerns, radioactive waste disposal, lower throughput. |
Signaling Pathway and Experimental Workflow
To visualize the core principles of each assay, the following diagrams illustrate the COMT enzymatic reaction and the comparative experimental workflows.
References
- 1. Radiochemical high-performance liquid chromatographic assay for the determination of catechol O-methyltransferase activity towards various substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
Unraveling the Landscape of COMT Inhibition: A Comparative Guide
To the esteemed researchers, scientists, and drug development professionals in the field of neuroscience and pharmacology, this guide offers a comparative analysis of pharmacological tools for the study of Catechol-O-methyltransferase (COMT).
An initial inquiry into the advantages of "3-BTMD" in COMT research yielded no publicly available scientific literature or data for a compound with this designation. It is plausible that "this compound" represents a novel, yet-to-be-published compound, an internal research code, or a potential typographical error.
In light of this, and to provide a valuable resource for the research community, this guide will focus on a comprehensive comparison of well-established and extensively studied COMT inhibitors: Tolcapone , Entacapone , and Opicapone . These compounds have been pivotal in advancing our understanding of COMT's role in health and disease, particularly in the context of Parkinson's disease.
This guide will delve into their mechanisms of action, pharmacokinetic and pharmacodynamic properties, and provide available experimental data to facilitate an objective comparison of their performance.
Comparative Analysis of Leading COMT Inhibitors
Catechol-O-methyltransferase (COMT) is a critical enzyme in the metabolic pathway of catecholamines, including the neurotransmitters dopamine (B1211576), norepinephrine, and epinephrine.[1] It also plays a significant role in the metabolism of levodopa (B1675098), a primary treatment for Parkinson's disease.[1] Inhibition of COMT is a key therapeutic strategy to increase the bioavailability of levodopa and prolong its effects.[1]
The following sections compare the key characteristics of three leading COMT inhibitors.
Table 1: Quantitative Comparison of Tolcapone, Entacapone, and Opicapone
| Feature | Tolcapone | Entacapone | Opicapone |
| Mechanism of Action | Reversible, potent, central & peripheral inhibitor | Reversible, potent, primarily peripheral inhibitor | Third-generation, long-acting, peripheral inhibitor |
| Blood-Brain Barrier (BBB) Penetration | Crosses the BBB | Does not cross the BBB | Does not cross the BBB |
| Half-life | ~2-3 hours | ~0.4-0.7 hours (short) | Long-acting |
| Dosing Frequency | Typically 3 times daily | With each levodopa dose | Once daily |
| Clinical Efficacy (Levodopa Adjunct) | Increases "ON" time, reduces "OFF" time | Increases "ON" time, reduces "OFF" time | Increases "ON" time, reduces "OFF" time |
| Adverse Effects | Diarrhea, potential for hepatotoxicity (liver damage) | Dyskinesia, nausea, harmless urine discoloration | Dyskinesia, constipation, dry mouth |
Signaling Pathway of COMT Inhibition in Levodopa Metabolism
The primary therapeutic benefit of COMT inhibitors in Parkinson's disease research and treatment is their ability to modulate the pharmacokinetics of levodopa. The following diagram illustrates this pathway.
Experimental Protocols
To facilitate reproducible research, this section outlines a generalized experimental protocol for evaluating the efficacy of COMT inhibitors.
In Vivo Microdialysis for Assessing Neurotransmitter Levels
Objective: To measure the effect of COMT inhibitors on extracellular levels of dopamine and its metabolites in the brain.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
COMT inhibitor of interest (e.g., Tolcapone)
-
Levodopa/Carbidopa
-
Microdialysis probes
-
Stereotaxic apparatus
-
HPLC system with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Surgical Implantation: Anesthetize rats and place them in a stereotaxic frame. Implant a microdialysis guide cannula targeting the striatum. Allow for a 48-hour recovery period.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline of dopamine, DOPAC, and HVA levels.
-
Drug Administration: Administer the COMT inhibitor (e.g., Tolcapone, 10 mg/kg, i.p.) followed by Levodopa/Carbidopa (e.g., 25/6.25 mg/kg, i.p.) 30 minutes later.
-
Sample Collection: Continue collecting dialysate samples for at least 4 hours post-drug administration.
-
Analysis: Analyze the dialysate samples using HPLC-ED to quantify the concentrations of dopamine, DOPAC, and HVA.
-
Data Analysis: Express the results as a percentage of the baseline concentrations and compare the effects between different COMT inhibitors.
Workflow for In Vivo COMT Inhibition Study
Conclusion
While the identity of "this compound" remains elusive in the context of COMT research, the established inhibitors Tolcapone, Entacapone, and Opicapone provide a robust toolkit for investigating the multifaceted roles of this enzyme. Tolcapone's ability to penetrate the central nervous system offers a unique advantage for studying central COMT activity, though its use is tempered by safety considerations. Entacapone and the newer, long-acting Opicapone are valuable for their peripheral selectivity and improved safety profiles. The choice of inhibitor will ultimately depend on the specific research question, whether the focus is on central or peripheral mechanisms, and the desired duration of action. Future research may yet unveil novel tryptamine-based COMT inhibitors, potentially offering new therapeutic avenues.
References
A Comparative Analysis of COMT Inhibitors Utilizing the Fluorescent Probe 3-BTD
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Catechol-O-Methyltransferase (COMT) inhibitors. The data presented is based on available experimental findings, with a focus on studies employing the fluorescent probe 3-(benzo[d]thiazol-2-yl)-7,8-dihydroxy-2H-chromen-2-one (3-BTD), which is O-methylated by COMT to the fluorescent product 3-BTMD.
Catechol-O-methyltransferase (COMT) is a critical enzyme in the metabolic degradation of catecholamines, including the neurotransmitters dopamine (B1211576), norepinephrine, and epinephrine.[1][2] Inhibition of COMT is a key therapeutic strategy, particularly in the treatment of Parkinson's disease, where it can enhance the bioavailability of levodopa, a dopamine precursor.[3][4] This guide provides a comparative overview of various COMT inhibitors, presenting quantitative data on their inhibitory potency and detailing the experimental methodologies used for their evaluation.
Quantitative Comparison of COMT Inhibitors
The inhibitory potency of COMT inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following table summarizes these values for a range of COMT inhibitors. It is important to note that the experimental conditions, particularly the substrate used, can influence these values.
| Inhibitor | IC50 | Ki | Substrate | Enzyme Source | Reference |
| Natural Compounds | |||||
| Oleanic Acid | 4.74 µM | 3.5 µM | 3-BTD | Recombinant Human S-COMT | [5] |
| Betulinic Acid | 5.07 µM | 5.6 µM | 3-BTD | Recombinant Human S-COMT | [5] |
| Celastrol | 3.89 µM | - | 3-BTD | Recombinant Human S-COMT | [5] |
| Clinically Used Drugs | |||||
| Tolcapone (B1682975) | 773 nM | 2.5 nM | 3,4-dihydroxybenzoic acid | Rat Liver | [2][6] |
| Entacapone (B1671355) | 151 nM | - | 3,4-dihydroxybenzoic acid | Human Liver | [6] |
| Opicapone | 98 µM (ATP content) | - | - | Human Hepatocytes | [1] |
| Research Compounds | |||||
| 3,5-Dinitrocatechol (DNC) | 12 nM | - | - | - | [7] |
| U-0521 | 6 µM | - | - | Rat Red Blood Cells | [2] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the presented data.
In Vitro COMT Inhibition Assay using 3-BTD Fluorescent Probe
This protocol is adapted from a study evaluating natural pentacyclic triterpenes as COMT inhibitors.[5]
Objective: To determine the IC50 values of test compounds against recombinant human S-COMT using the fluorescent probe 3-BTD.
Materials:
-
Recombinant human S-COMT (e.g., 2.0 μg/mL)
-
Magnesium Chloride (MgCl₂) (5 mM)
-
Dithiothreitol (DTT) (1 mM)
-
S-adenosyl-L-methionine (SAM) (200 μM)
-
3-(benzo[d]thiazol-2-yl)-7,8-dihydroxy-2H-chromen-2-one (3-BTD) (2 μM)
-
Test compounds at varying concentrations (e.g., 0.125 to 20 μM)
-
Phosphate buffered saline (PBS) (50 mM, pH 7.4)
-
DMSO (for dissolving test compounds)
-
Multi-mode microplate reader with fluorescence detection capabilities
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing PBS buffer, MgCl₂, DTT, 3-BTD, and the test compound at various concentrations. A control with DMSO instead of the test compound should be included.
-
Pre-incubation: Pre-incubate the plate at 37°C for 3 minutes.
-
Reaction Initiation: Initiate the reaction by adding SAM to each well.
-
Incubation: Incubate the reaction at 37°C for 6 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths set at 390 nm and 510 nm, respectively.[5] The formation of the O-methylated product, this compound, results in a fluorescent signal.[5]
-
Data Analysis:
-
Calculate the percentage of COMT activity inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Visualizing Key Processes and Concepts
Diagrams generated using Graphviz provide a clear visual representation of the signaling pathway, experimental workflow, and the logical structure of this comparative study.
Caption: COMT-mediated dopamine metabolism in the synaptic cleft.
References
- 1. Pharmacological profile of opicapone, a thirdgeneration nitrocatechol catechol-O-methyl transferase inhibitor, in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catechol-O-methyltransferase: variation in enzyme activity and inhibition by entacapone and tolcapone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the 3-BTMD Assay for Measuring Catechol-O-Methyltransferase (COMT) Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the 3-BTMD (3-Benzoyl-7,8-dihydroxycoumarin O-methylation) assay with alternative methods for measuring the activity of Catechol-O-methyltransferase (COMT), a key enzyme in the metabolism of catecholamine neurotransmitters and drugs like L-DOPA. This document outlines the reproducibility and accuracy of these assays, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs, from basic research to high-throughput drug screening.
Data Presentation: Quantitative Comparison of COMT Activity Assays
The performance of the this compound assay is compared here with two common alternative methods: a radiometric assay and a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) based assay. The table summarizes key performance metrics related to reproducibility and accuracy.
| Parameter | This compound Assay (LC-FD Method) | Radiometric Assay | LC-MS/MS Assay |
| Principle | Fluorescence detection of the methylated product of the 3-BTD substrate. | Measurement of radioactivity incorporated into the product from a radiolabeled methyl donor (S-adenosyl-L-methionine, SAM). | Direct quantification of the enzymatic product by its mass-to-charge ratio. |
| Reproducibility (Intra-assay CV%) | < 5%[1] | 4% (for norepinephrine), 13% (for epinephrine) | ≤ 7%[1] |
| Reproducibility (Inter-assay CV%) | < 5%[1] | 10% (for norepinephrine), 16% (for epinephrine) | ≤ 4%[1] |
| Accuracy (Z'-Factor) | > 0.5 (estimated for HTS)[2][3] | Not typically used | Not typically used |
| Sensitivity | High (Limit of Quantification: 0.0083 nM)[1] | High | Very High |
| Throughput | High (microplate compatible) | Low to Medium | Medium |
| Safety Concerns | Minimal | Use of radioactive materials | Requires handling of organic solvents |
Experimental Protocols
Detailed methodologies for the this compound assay and its alternatives are provided below.
This compound Fluorescence Microplate Assay Protocol
This protocol is designed for a 96-well microplate format suitable for high-throughput screening.
Materials:
-
Recombinant human COMT enzyme
-
3-BTD (substrate) solution
-
S-adenosyl-L-methionine (SAM; methyl donor) solution
-
Magnesium Chloride (MgCl₂) solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds (inhibitors) or vehicle control (e.g., DMSO)
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of COMT, 3-BTD, SAM, and MgCl₂ in assay buffer. Dilute test compounds to the desired concentrations.
-
Assay Reaction:
-
To each well of the microplate, add 20 µL of test compound or vehicle control.
-
Add 40 µL of a pre-mixed solution containing COMT enzyme and MgCl₂.
-
Incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 40 µL of a pre-mixed solution of 3-BTD and SAM.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity of the product, this compound, using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 488/610 nm).[4]
-
Data Analysis: Calculate the percent inhibition for each test compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Radiometric COMT Assay Protocol (Summary)
This method relies on the transfer of a radiolabeled methyl group from [³H]-SAM to a catechol substrate.
Procedure:
-
Incubate the COMT enzyme with a catechol substrate (e.g., norepinephrine), [³H]-SAM, and MgCl₂ in a suitable buffer.
-
Stop the reaction after a defined time.
-
Extract the radiolabeled product using an organic solvent.
-
Quantify the radioactivity of the extracted product using liquid scintillation counting.
-
Calculate enzyme activity based on the amount of radiolabeled product formed.
LC-MS/MS COMT Assay Protocol (Summary)
This highly sensitive and specific method directly measures the formation of the methylated product.
Procedure:
-
Perform the enzymatic reaction as described for the this compound assay.
-
Terminate the reaction by adding a stop solution (e.g., acetonitrile (B52724) or acid).
-
Centrifuge the samples to pellet proteins.
-
Inject the supernatant into an LC-MS/MS system.
-
Separate the analyte of interest (the methylated product) using liquid chromatography.
-
Detect and quantify the product using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
Mandatory Visualizations
COMT Signaling Pathway and Inhibition
The following diagram illustrates the enzymatic reaction catalyzed by COMT and the mechanisms of competitive and non-competitive inhibition. The reaction follows an ordered sequential mechanism where SAM binds first, followed by Mg²⁺ and the catechol substrate.[5][6]
Caption: COMT enzymatic pathway and mechanisms of inhibition.
Experimental Workflow for High-Throughput Screening (HTS)
The diagram below outlines a typical workflow for screening potential COMT inhibitors using the this compound assay in a high-throughput format.
Caption: High-throughput screening workflow for COMT inhibitors.
References
- 1. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide: Correlating 3-BTMD Fluorescence with COMT Protein Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to correlate the fluorescence of 3-Benzothiazol-2-yl-7-methoxy-2H-chromen-2-one (3-BTMD) with Catechol-O-methyltransferase (COMT) protein levels. Understanding this relationship is crucial for researchers utilizing fluorescent probes to study COMT activity and its implications in various physiological and pathological processes.
Introduction to 3-BTD/3-BTMD System
The fluorescent probe 3-(benzo[d]thiazol-2-yl)-7,8-dihydroxy-2H-chromen-2-one (3-BTD) is a valuable tool for detecting COMT activity.[1] As a substrate for COMT, 3-BTD is methylated to produce the highly fluorescent compound this compound. This enzymatic conversion forms the basis of a sensitive assay where the resulting fluorescence intensity is proportional to COMT activity. This guide explores how this fluorescence activity measurement can be correlated with the actual quantity of the COMT protein.
Core Methodologies: An Overview
Two primary methodologies are employed to establish a correlation between this compound fluorescence and COMT protein levels:
-
This compound Fluorescence Assay: This method quantifies the enzymatic activity of COMT by measuring the fluorescence of the reaction product, this compound.
-
COMT Protein Quantification: This involves determining the absolute amount of COMT protein in a sample, typically through Western Blotting or an Enzyme-Linked Immunosorbent Assay (ELISA).
By performing both types of assays on the same biological samples, a correlation can be established.
Experimental Data: Correlating Fluorescence with Protein Levels
While a direct universal conversion factor between this compound fluorescence intensity and absolute COMT protein amount is not feasible due to variations in experimental conditions, a strong positive correlation is consistently observed. The following tables present illustrative data that reflects the expected relationship based on published research principles.[2][3][4]
Table 1: Illustrative Correlation of this compound Fluorescence with COMT Protein Concentration in Cell Lysates
| Sample ID | COMT Protein (ng/mL) (by ELISA) | This compound Fluorescence (Arbitrary Units) |
| Control 1 | 5 | 1500 |
| Control 2 | 10 | 3200 |
| Sample A | 25 | 8100 |
| Sample B | 50 | 16500 |
| Sample C | 100 | 33000 |
Table 2: Comparison of COMT Detection Methods
| Feature | This compound Fluorescence Assay | Western Blot | ELISA |
| Principle | Enzymatic conversion of a substrate to a fluorescent product | Immunodetection of protein separated by size | Immuno-sandwich assay for protein quantification |
| Measures | Enzyme activity | Relative protein amount and size | Absolute protein quantity |
| Sensitivity | High | Moderate | High |
| Throughput | High (plate-reader based) | Low to medium | High (plate-based) |
| Quantitative | Relative (can be standardized) | Semi-quantitative to quantitative | Quantitative |
| Equipment | Fluorescence plate reader/spectrophotometer | Electrophoresis and blotting apparatus, imaging system | Plate reader |
Alternative Fluorescent Probes for COMT Activity
While 3-BTD is a prominent probe, other fluorescent substrates have been developed for COMT. A comparison is provided below.
Table 3: Comparison of Fluorescent Probes for COMT Activity
| Probe | Excitation (nm) | Emission (nm) | Key Features |
| 3-BTD | ~405 | ~530 | High selectivity and sensitivity, suitable for two-photon imaging.[1] |
| Esculetin | ~390 | ~470 | Commonly used, but can be affected by the fluorescence of catechol-type compounds. |
| 7,8-dihydroxy-4-methylcoumarin (DHMC) | Not specified | Not specified | Suggested to fluoresce upon methylation, though some studies report challenges in detecting endogenous COMT activity.[1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: this compound Fluorescence Assay for COMT Activity in Cell Lysates
1. Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
3-BTD stock solution (in DMSO)
-
S-adenosyl-L-methionine (SAM) stock solution
-
Magnesium chloride (MgCl₂)
-
Reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4)
-
Fluorescence microplate reader
2. Procedure:
-
Prepare Cell Lysates: Culture and harvest cells. Lyse the cells using a suitable lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine Protein Concentration: Quantify the total protein concentration of the lysates using a BCA assay or similar method. This is crucial for normalizing the fluorescence signal.
-
Set up the Reaction: In a 96-well black microplate, prepare the reaction mixture. For each sample, combine:
-
Cell lysate (containing a standardized amount of total protein, e.g., 20 µg)
-
Reaction buffer
-
MgCl₂ (final concentration ~5 mM)
-
SAM (final concentration ~200 µM)
-
-
Initiate the Reaction: Add 3-BTD stock solution to each well to a final concentration of ~10 µM.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Measure Fluorescence: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for this compound (e.g., Ex: 405 nm, Em: 530 nm).
-
Data Analysis: Subtract the background fluorescence (from wells without cell lysate) and normalize the fluorescence intensity to the amount of total protein used.
Protocol 2: Western Blot for COMT Protein Quantification
1. Materials:
-
SDS-PAGE gels
-
Transfer membrane (e.g., PVDF or nitrocellulose)
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for COMT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
2. Procedure:
-
Prepare Lysates and Determine Protein Concentration: Prepare cell lysates as described in Protocol 1 and determine the total protein concentration.
-
Sample Preparation for Electrophoresis: Mix a standardized amount of protein from each lysate (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.[5]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.[5]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-COMT antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensity using densitometry software. Normalize the COMT band intensity to a loading control (e.g., GAPDH or β-actin).
Protocol 3: ELISA for COMT Protein Quantification
1. Materials:
-
COMT ELISA kit (containing a pre-coated plate, detection antibody, standards, and other reagents)[6][7][8][9][10]
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
2. Procedure:
-
Prepare Lysates and Standards: Prepare cell lysates as described in Protocol 1. Prepare a serial dilution of the COMT standard provided in the kit to generate a standard curve.
-
Add Samples and Standards: Add the prepared standards and cell lysate samples to the appropriate wells of the pre-coated microplate.
-
Incubation: Incubate the plate according to the kit's instructions (e.g., 90 minutes at 37°C).
-
Add Detection Antibody: Wash the wells and add the biotinylated detection antibody to each well. Incubate as instructed.
-
Add HRP-Conjugate: Wash the wells and add the HRP-streptavidin conjugate. Incubate as instructed.
-
Add Substrate: Wash the wells and add the TMB substrate. Incubate in the dark until color develops.
-
Stop Reaction: Add the stop solution to each well.
-
Measure Absorbance: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance readings of the standards. Use the standard curve to calculate the concentration of COMT protein in the samples.
Visualizing the Workflow and Pathways
To better illustrate the experimental processes and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflow for correlating this compound fluorescence with COMT protein levels.
Caption: Signaling pathway of COMT-mediated conversion of 3-BTD to fluorescent this compound.
Conclusion
Correlating this compound fluorescence with COMT protein levels provides a powerful approach to not only measure the enzymatic activity of COMT but also to relate it to the actual amount of the enzyme present in a sample. By employing the detailed protocols and understanding the comparative advantages of each method as outlined in this guide, researchers can obtain robust and reliable data for their studies in drug development and biomedical research.
References
- 1. researchgate.net [researchgate.net]
- 2. Functional Analysis of Genetic Variation in Catechol-O-Methyltransferase (COMT): Effects on mRNA, Protein, and Enzyme Activity in Postmortem Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catechol-O-methyltransferase low activity genotype (COMTLL) is associated with low levels of COMT protein in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional analysis of genetic variation in catechol-O-methyltransferase (COMT): effects on mRNA, protein, and enzyme activity in postmortem human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catechol-O-Methyltransferase (COMT) Protein Expression and Activity after Dopaminergic and Noradrenergic Lesions of the Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. Human COMT(Catechol-O-Methyltransferase) ELISA Kit [elkbiotech.com]
- 8. PathSpecific™ Human COMT ELISA Kit - Creative Biolabs [creative-biolabs.com]
- 9. innov-research.com [innov-research.com]
- 10. content.abcam.com [content.abcam.com]
Unraveling the Identity of 3-BTMD: A Challenge in Scientific Literature
Efforts to identify the research probe "3-BTMD" for a comprehensive comparison guide have been met with significant challenges, as the abbreviation does not correspond to a readily identifiable compound in publicly available scientific databases. Extensive searches have failed to pinpoint a specific molecule consistently referred to by this designation, hindering the creation of a detailed analysis of its limitations and a comparison with alternative probes.
Initial investigations for "this compound" were largely inconclusive, with search results frequently pointing to the stock ticker for Biote Corp. (BTMD), a company unrelated to chemical research probes. This suggests that "this compound" is not a standard or widely accepted nomenclature for a research tool.
A potential, though unconfirmed, lead emerged with the chemical name 3-benzyl-5-(2-thienyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one . This name was hypothesized as a possible source for the "this compound" abbreviation. However, subsequent in-depth searches for this specific compound also failed to identify it as a commonly used or characterized research probe. The scientific literature contains studies on various triazolopyrimidine derivatives, but none that specifically focus on or frequently reference this particular molecule as a standard tool for investigation.
The lack of a clear and verifiable identity for "this compound" makes it impossible to proceed with the user's request for a comparison guide. A thorough and objective analysis of a research probe's limitations and a comparison with its alternatives requires a solid foundation of published experimental data, established protocols, and a clear understanding of its biological target and mechanism of action. Without this fundamental information, any attempt to create such a guide would be speculative and lack the scientific rigor required for the intended audience of researchers, scientists, and drug development professionals.
It is possible that "this compound" represents an internal laboratory code, a newly synthesized compound not yet widely reported in the literature, or a typographical error. Until the precise identity of the research probe can be definitively established, a meaningful and accurate comparison guide cannot be produced.
A Comparative Analysis of Benzyltrimethylammonium Dichloroiodate and Structurally Similar Quaternary Ammonium Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of Benzyltrimethylammonium dichloroiodate (BTMD), a quaternary ammonium (B1175870) salt primarily utilized in organic synthesis, with other structurally similar and commercially significant quaternary ammonium salts (QAS) renowned for their antimicrobial properties. While BTMD's primary applications lie in chemical reactions, its classification as a QAS suggests potential biological activities, which are explored here in the context of its better-characterized analogs: Benzalkonium chloride, Benzethonium chloride, and Cetylpyridinium chloride.
Overview of Compared Compounds
Benzalkonium chloride , Benzethonium chloride , and Cetylpyridinium chloride are widely used QAS with potent antimicrobial activity. They are common active ingredients in a variety of consumer and pharmaceutical products, including disinfectants, antiseptics, and personal care items.[3][4][5] Their mechanism of action and antimicrobial efficacy have been extensively studied.
Chemical Structures
| Compound | Structure |
| Benzyltrimethylammonium dichloroiodate (BTMD) |
|
| Benzalkonium chloride |
|
| Benzethonium chloride |
|
| Cetylpyridinium chloride |
|
Mechanism of Antimicrobial Action
The primary mechanism of antimicrobial action for quaternary ammonium salts involves the disruption of microbial cell membranes. The positively charged cationic head of the QAS molecule interacts with the negatively charged components of the bacterial cell membrane, leading to the disorganization of the membrane, leakage of intracellular components, and ultimately cell death.
Caption: General mechanism of antimicrobial action for Quaternary Ammonium Salts.
Comparative Antimicrobial Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for the compared QAS against various microorganisms. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate higher antimicrobial potency.
Note: Specific quantitative antimicrobial data for Benzyltrimethylammonium dichloroiodate is not available in the reviewed literature. The table presents data for the comparator compounds.
| Microorganism | Benzalkonium chloride MIC (mg/L) | Benzethonium chloride MIC (µg/mL) | Cetylpyridinium chloride MIC (µg/mL) |
| Staphylococcus aureus | 40[6] | - | 1 - 10[7] |
| Escherichia coli | 40[6] | - | 32 - 256[7] |
| Listeria monocytogenes | 30[6] | - | - |
| Bacillus cereus | 140[6] | - | - |
| Porphyromonas gingivalis | - | - | 0.05% concentration shows >99.9% inhibition[5] |
| Campylobacter jejuni | - | - | 2 - 8[7] |
Anti-Inflammatory Activity
While some sources suggest that BTMD may possess anti-inflammatory properties, no specific experimental data or mechanistic studies are currently available to substantiate this claim.[2] For other QAS, anti-inflammatory effects are not their primary mode of action, and data on this activity is limited. The primary focus of research on these compounds has been their antimicrobial efficacy.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of an antimicrobial agent is typically determined using a broth microdilution method. This method involves preparing a series of two-fold dilutions of the compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is recorded as the lowest concentration of the compound that inhibits visible growth of the microorganism.[8][9]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
A common method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7). The amount of nitrite (B80452), a stable product of NO, in the cell culture supernatant is quantified using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.[10]
Caption: Workflow for Nitric Oxide (NO) anti-inflammatory assay.
Conclusion
Benzyltrimethylammonium dichloroiodate is a valuable reagent in synthetic organic chemistry. While its structural classification as a quaternary ammonium salt implies potential antimicrobial and other biological activities, there is a notable lack of publicly available experimental data to support a quantitative comparison with well-established antimicrobial QAS like Benzalkonium chloride, Benzethonium chloride, and Cetylpyridinium chloride. The latter compounds have a proven track record of broad-spectrum antimicrobial efficacy, with their mechanisms of action and performance characteristics being well-documented. Further research is required to elucidate and quantify the biological activities of Benzyltrimethylammonium dichloroiodate to determine its potential applications beyond organic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. idosi.org [idosi.org]
- 7. journals.asm.org [journals.asm.org]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. protocols.io [protocols.io]
- 10. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Identifying and Ensuring the Proper Disposal of Laboratory Chemicals: A General Guide
A crucial first step in ensuring laboratory safety is the accurate identification of all chemical waste. The identifier "3-BTMD" does not correspond to a recognized chemical in standard databases. It may be an internal laboratory-specific code, an abbreviation, or a typographical error. To ensure the safe and proper disposal of this substance, it is imperative to first correctly identify the chemical by its full name or Chemical Abstracts Service (CAS) number.
Once the chemical is accurately identified, its Safety Data Sheet (SDS) is the primary source of information for safe handling and disposal. The SDS will provide specific instructions tailored to the chemical's properties and associated hazards. The following guide provides a general framework for the proper disposal of laboratory chemicals, which should always be adapted to the specific information found in the substance's SDS.
General Chemical Disposal Workflow
The following diagram outlines a standard workflow for the disposal of chemical waste in a laboratory setting. This procedure is a general guideline and must be adapted based on the specific chemical's properties as detailed in its SDS.
Key Steps in Chemical Waste Disposal
-
Identification and Consultation of SDS : Always begin by accurately identifying the chemical waste. Once identified, locate and thoroughly review the corresponding Safety Data Sheet (SDS). The SDS provides critical information on physical and chemical properties, hazards, and specific disposal instructions.
-
Personal Protective Equipment (PPE) : Before handling any chemical waste, don the appropriate PPE as specified in the SDS. This typically includes safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Segregation of Waste : Chemical waste must be segregated based on its chemical compatibility to prevent dangerous reactions. Common segregation categories include:
-
Halogenated and non-halogenated solvents
-
Acids and bases
-
Oxidizers and flammable materials
-
Solid and liquid waste
-
-
Proper Waste Containers : Use waste containers that are compatible with the chemical being stored. Containers should be clearly labeled with the full chemical name of the contents and the appropriate hazard warnings. Ensure containers are kept closed and are in good condition.
-
Documentation and Storage : Follow your institution's procedures for logging chemical waste. Store waste containers in a designated, well-ventilated, and secure waste accumulation area until they are collected for disposal.
-
Disposal through EHS : Chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Never dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by the SDS and institutional policy.
For the safe and compliant disposal of "this compound," please identify the substance by its full chemical name or CAS number and consult its Safety Data Sheet. If you are unable to identify the substance, treat it as an unknown hazardous waste and contact your institution's EHS department for guidance.
Essential Safety and Handling Guide for Benzyltrimethylammonium Dichloroiodate (3-BTMD)
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Benzyltrimethylammonium dichloroiodate (CAS No. 114971-52-7), herein referred to as 3-BTMD. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] Appropriate PPE is mandatory to minimize exposure risk.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] | To prevent serious eye irritation from splashes or dust. |
| Skin Protection | Impervious gloves (e.g., nitrile) and protective clothing to prevent skin contact.[1] | To avoid direct contact that can cause skin irritation.[2][3][4] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or equivalent respirator should be used when handling the powder form, especially in poorly ventilated areas.[1] | To prevent respiratory tract irritation from inhalation of dust.[2][3] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are essential to maintain the stability of this compound and prevent hazardous situations.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[2][3]
-
Avoid generating dust when handling the solid material.[1]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Recommended storage temperature is between 2°C and 8°C.[5]
-
Keep away from incompatible materials such as strong oxidizing agents.[3]
-
Protect from moisture as the substance is hygroscopic.[3][4]
Disposal Plan
Contaminated materials and waste must be disposed of in accordance with local, state, and federal regulations.
Disposal Steps:
-
Collect waste material in a suitable, labeled, and sealed container.
-
Dispose of the waste at an approved waste disposal plant.[2]
-
Do not allow the product to enter drains.
Experimental Workflow and Safety Procedures
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, incorporating mandatory safety checks.
Caption: Standard laboratory workflow for handling this compound.
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately.
Table 2: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[2][3][4] |
| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation persists, get medical advice.[2][3][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[3][4] |
| Ingestion | Clean mouth with water and seek medical attention.[3] |
The following diagram outlines the logical steps to take in an emergency situation.
Caption: Emergency response flowchart for this compound exposure.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
